molecular formula C13H17NO3 B13243439 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13243439
M. Wt: 235.28 g/mol
InChI Key: GZIIMYNXPZKWPB-UHFFFAOYSA-N
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Description

4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-[4-(methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-17-8-9-2-4-10(5-3-9)11-6-14-7-12(11)13(15)16/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)

InChI Key

GZIIMYNXPZKWPB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2CNCC2C(=O)O

Origin of Product

United States
Foundational & Exploratory

The Chemical and Pharmacological Profile of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a strategic imperative to improve target specificity and pharmacokinetic profiles[1]. The pyrrolidine ring, specifically the β-proline derivative 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid , represents a highly versatile building block[2]. Provided commercially as a hydrochloride salt (CAS: 1803591-01-6), this compound combines the inherent conformational flexibility of the pyrrolidine core with the lipophilic and hydrogen-bonding capabilities of a methoxymethyl-substituted aryl group[3][4].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a deep dive into the structural chemistry, synthetic methodologies, and self-validating experimental protocols associated with this critical screening compound.

Structural Chemistry & Physicochemical Profiling

The therapeutic value of pyrrolidine-3-carboxylic acid derivatives stems from their non-planar 3D coverage, governed by a phenomenon known as "pseudorotation"[5]. Unlike the flat pyrrole ring, the saturated pyrrolidine core can adopt multiple envelope and half-chair conformations, allowing it to dynamically adapt to complex protein binding pockets[1].

The addition of the 4-(methoxymethyl)phenyl group at the C4 position introduces several critical features:

  • Steric Bulk & Lipophilicity: Enhances membrane permeability and hydrophobic interactions within target active sites.

  • Hydrogen Bond Acceptor: The ether oxygen in the methoxymethyl moiety acts as a localized hydrogen bond acceptor, enabling specific interactions with target residues[6].

  • Orthogonal Reactivity: The molecule possesses a secondary amine (NH) and a carboxylic acid (COOH), allowing for divergent, regioselective functionalization[2].

Quantitative Chemical Properties

The following table summarizes the core physicochemical data for the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior[3][4][7].

PropertyValue
Compound Name 4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid
CAS Registry Number 1803591-01-6 (Hydrochloride salt)
Molecular Formula C₁₃H₁₇NO₃ (Free base) / C₁₃H₁₈ClNO₃ (HCl salt)
Molecular Weight 235.28 g/mol (Free base) / 271.74 g/mol (HCl salt)
Core Scaffold β-Proline / Pyrrolidine-3-carboxylic acid
Key Substituent 4-(Methoxymethyl)phenyl
H-Bond Donors 2 (Pyrrolidine NH, Carboxylic OH)
H-Bond Acceptors 4 (Pyrrolidine N, Carboxyl O x2, Ether O)

Synthetic Methodologies: Constructing the β-Proline Core

Synthesizing 3,4-disubstituted pyrrolidines requires precise stereocontrol. Historically, two primary routes have proven highly effective for generating these architectures:

Route A: 1,3-Dipolar Cycloaddition (The Huisgen Reaction)

The most direct method to construct the pyrrolidine ring is the [3+2] cycloaddition between an azomethine ylide (a 1,3-dipole) and a substituted cinnamic acid derivative (the dipolarophile)[8][9]. The regioselectivity and diastereoselectivity of this reaction are governed by the interaction energies of the transition structures[10]. By utilizing 4-(methoxymethyl)cinnamic acid, researchers can establish the C3-carboxylic acid and C4-aryl relationship in a single concerted step.

SynthesisWorkflow A Azomethine Ylide (1,3-Dipole) C [3+2] Cycloaddition (Transition State) A->C B 4-(Methoxymethyl)cinnamic Acid (Dipolarophile) B->C D Racemic 4-Arylpyrrolidine- 3-carboxylic acid C->D AgOAc, Base Room Temp E Chiral Resolution & Deprotection D->E Chiral HPLC / Salt Formation F 4-(4-(Methoxymethyl)phenyl) pyrrolidine-3-carboxylic acid E->F HCl / Dioxane

Fig 1. 1,3-Dipolar cycloaddition workflow for 4-arylpyrrolidine-3-carboxylic acid synthesis.

Route B: Enantioselective Nitrile Anion Cyclization

For highly enantiopure synthesis, a nitrile anion 5-exo-tet cyclization strategy is employed. As demonstrated by Chung et al., this involves the conjugate addition of a secondary amine to acrylonitrile, followed by cyclization using lithium hexamethyldisilazide (LHMDS) and diethyl chlorophosphate as an activating group. This method concomitantly forms the pyrrolidine ring with a clean inversion of the C-4 center, affording the trans-pyrrolidine carboxylic acid in >99.9% optical purity[11][12].

Pharmacological Significance & Mechanism of Action

Pyrrolidine-3-carboxylic acid derivatives are privileged structures in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and GABA uptake inhibitors[1][2].

The 4-aryl substitution is critical for anchoring the molecule within hydrophobic sub-pockets of target proteins. When the secondary amine is protonated at physiological pH, it serves as a potent hydrogen bond donor, while the carboxylic acid (or its bioisosteric derivatives) interacts with positively charged residues (e.g., Arginine or Lysine) in the receptor's active site[6].

Pathway Ligand 4-(4-(Methoxymethyl)phenyl) pyrrolidine-3-carboxylic acid Receptor Target Protein (e.g., PPAR / Transporter) Ligand->Receptor H-Bonding & Hydrophobic Interactions ConformationalChange Receptor Conformational Change (Induced Fit) Receptor->ConformationalChange Allosteric Modulation Downstream Downstream Effect (Gene Transcription / Modulation) ConformationalChange->Downstream Signal Transduction

Fig 2. Pharmacological modulation pathway of pyrrolidine-3-carboxylic acid derivatives.

Experimental Protocols: Functionalization Workflows

To utilize 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid as a building block for drug discovery, the orthogonal reactivity of its functional groups must be carefully managed. The secondary amine is highly nucleophilic; if left unprotected during carboxylic acid functionalization, it will rapidly undergo undesired intermolecular self-condensation[2].

Protocol 1: N-Boc Protection of the Secondary Amine

Causality: Protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group ensures that subsequent reactions occur exclusively at the carboxylic acid moiety.

  • Preparation: Suspend 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N aqueous NaOH.

    • Insight: The basic medium neutralizes the HCl salt to free the secondary amine and deprotonates the carboxylic acid, driving the compound into the aqueous solution.

  • Addition: Cool the mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

    • Insight: Low temperature minimizes the competing hydrolysis of Boc₂O by the aqueous base.

  • Reaction: Remove the ice bath and stir the biphasic mixture at room temperature for 2–4 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup: Acidify the aqueous layer to pH 2–3 using 1N KHSO₄. Extract the aqueous layer with Ethyl Acetate (3x).

    • Insight: Acidification protonates the carboxylate, rendering the Boc-protected product highly soluble in the organic phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol 2: Amide Bond Formation (Carboxylic Acid Functionalization)

Causality: Converting the carboxylic acid to an amide allows for the exploration of the structure-activity relationship (SAR) at the C3 position.

  • Activation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Coupling Reagents: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Insight: HATU is a highly efficient coupling reagent that forms a reactive HOAt-ester intermediate. DIPEA serves as a non-nucleophilic base, deprotonating the carboxylic acid without competing with the incoming amine nucleophile.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture. Stir for 12 hours.

  • Purification: Quench the reaction with water. Extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl or brine to remove residual DMF. Dry, concentrate, and purify via silica gel flash chromatography.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Available at:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds (ResearchGate). ResearchGate. Available at: [Link]

  • Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. National Institutes of Health (NIH). Available at:[Link]

  • Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. ACS Publications. Available at: [Link]

  • A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv. Available at: [Link]

  • The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium (Freie Universität Berlin). Available at: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS (Università degli Studi di Ferrara). Available at: [Link]

Sources

Engineering the 3D Chemical Space: Pharmacophore Modeling of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. The "escape from flatland" hypothesis posits that increased stereochemical complexity correlates with higher clinical success rates due to enhanced target specificity and reduced off-target toxicity. Within this context, the 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid scaffold represents a highly versatile, stereochemically dense core.

This specific scaffold has proven highly effective in targeting complex membrane proteins, including G-protein coupled receptors (GPCRs) like the Endothelin (ETA/ETB) receptors[1][2] and neurotransmitter transporters such as the γ-aminobutyric acid transporter 1 (GAT1)[3]. The pyrrolidine ring is not static; it undergoes rapid pseudorotation, adopting various envelope and half-chair conformations. This dynamic flexibility allows the scaffold to adapt to the induced-fit mechanisms of complex binding pockets.

This whitepaper details the computational and experimental pipeline required to build, validate, and optimize a robust pharmacophore model for derivatives of this scaffold.

Conformational Dynamics and Feature Extraction

To build a predictive pharmacophore model, we must first dissect the structural vectors of the 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid core. The relative stereochemistry—typically the trans,trans configuration—is critical. It minimizes steric clashes between the C3-carboxylic acid and the C4-aryl group, projecting them into distinct, non-overlapping subpockets[4].

Core Pharmacophoric Elements
  • C3-Carboxylic Acid: Acts as a strong Hydrogen Bond Donor (HBD) and a Negative Ionizable (NI) center. In ETA receptor antagonists, this group mimics the C-terminal carboxylate of the endogenous Endothelin-1 peptide[5].

  • C4-Phenyl Ring: Serves as a primary Hydrophobic (HYd) and Aromatic (Ar) anchor, driving π−π stacking or CH−π interactions within the receptor's hydrophobic core.

  • Para-Methoxymethyl Extension: The ether oxygen acts as a flexible Hydrogen Bond Acceptor (HBA), while the terminal methyl group occupies deep lipophilic crevices.

  • N1-Secondary Amine: The functionalization point. Alkylation or acylation at N1 directs the molecule into the S1/S2 subpockets, dictating subtype selectivity (e.g., ETA vs. ETB selectivity)[2][4].

Pharmacophore Core Pyrrolidine Core (Scaffold) C3 C3-Carboxylic Acid (H-Bond Donor / Negative Ionizable) Core->C3 Position 3 C4 C4-Phenyl Ring (Hydrophobic / Pi-Pi Stacking) Core->C4 Position 4 N1 N1-Substitution (S1/S2 Subpocket Vector) Core->N1 Position 1 Para Para-Methoxymethyl (H-Bond Acceptor / Lipophilic) C4->Para Para-Extension

Fig 1. Logical mapping of pharmacophoric features onto the pyrrolidine scaffold.

Computational Workflow: Ligand-Based Pharmacophore Generation

When the high-resolution crystal structure of a target is unavailable or highly dynamic (as is common with transporters like GAT1), ligand-based pharmacophore modeling is the method of choice[3].

Step-by-Step Methodology
  • Conformational Ensemble Generation: Using Molecular Dynamics (MD) or Monte Carlo searches (e.g., OMEGA or Catalyst), generate a maximum of 250 conformers per derivative. Causality: Because the pyrrolidine ring undergoes pseudorotation, sampling a wide conformational space ensures the bioactive conformation is captured, preventing false-negative scoring during virtual screening.

  • Feature Mapping: Extract the 3D spatial coordinates of the HBA, HBD, NI, and HYd features from the most active derivatives (e.g., compounds with IC50​<10 nM ).

  • Model Generation & Excluded Volumes: Align the active conformers and generate a consensus pharmacophore. Crucially, map the steric bulk of inactive derivatives to create "Excluded Volumes" (spatial regions where steric clashes prevent binding).

  • Decoy Validation (ROC Analysis): Screen the model against a decoy database containing known inactives. Causality: A high Area Under the Curve (AUC > 0.85) in the Receiver Operating Characteristic (ROC) plot validates that the model distinguishes true actives from structurally similar but inactive molecules, ensuring the model's predictive trustworthiness.

Workflow A 1. Scaffold Selection 4-(4-(Methoxymethyl)phenyl) pyrrolidine-3-carboxylic acid B 2. Conformational Sampling (Pseudorotation Analysis) A->B C 3. Feature Extraction (HBA, HBD, Hydrophobic) B->C D 4. 3D Pharmacophore Model Generation C->D E 5. Decoy Validation (ROC Curve Analysis) D->E F 6. Virtual Screening & Lead Optimization E->F

Fig 2. Step-by-step computational workflow for ligand-based pharmacophore generation.

Experimental Validation: Label-Free MS Binding Assays

To establish an unbroken chain of trustworthiness, computational predictions must be validated through rigorous, self-validating experimental protocols. For pyrrolidine-3-carboxylic acid derivatives, Mass Spectrometry (MS) Binding Assays provide a highly sensitive, label-free alternative to traditional radioligand displacement assays[3].

Protocol: Competitive MS Binding Assay
  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing the target protein. Causality: Using whole membranes rather than purified proteins ensures the target remains in its native lipid bilayer, preserving the exact 3D conformational state required for the pharmacophore features to align correctly.

  • Incubation: Incubate of membrane protein with a known native marker (e.g., Indatraline for GAT1) and varying concentrations of the synthesized pyrrolidine derivative ( 0.1 nM to ) in assay buffer for 60 minutes at 22∘C .

  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer. Causality: Rapid cooling and washing trap the receptor-ligand complexes and immediately halt association/dissociation kinetics, preventing re-equilibration and ensuring accurate quantification of affinity.

  • Extraction & LC-MS/MS: Extract the bound native marker from the filters using acetonitrile. Quantify the displaced marker using LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation (Decoy Control): Run a parallel assay using the cis,cis-diastereomer of the test compound. Causality: If the cis,cis-decoy fails to displace the marker, it proves that binding is strictly stereospecific and validates that the interaction is governed by the 3D spatial arrangement defined in the computational pharmacophore model, rather than non-specific lipophilic partitioning.

Quantitative SAR Data Integration

The table below summarizes representative structure-activity relationship (SAR) data for N1-substituted derivatives of the 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid scaffold. The data demonstrates the direct correlation between the Pharmacophore Fit Score (derived from the computational model) and the experimentally determined IC50​ values.

Compound IDN1-Substitution VectorC4-Aryl SubstitutionPharmacophore Fit Score IC50​ (nM)Biological Efficacy Profile
Cmpd-01 H (Unsubstituted)4-(Methoxymethyl)phenyl45.21250.0Weak Baseline Antagonist
Cmpd-02 Acetamide4-(Methoxymethyl)phenyl68.745.0Moderate Antagonist
Cmpd-03 Diphenylmethylamine4-(Methoxymethyl)phenyl89.41.2Potent Target Antagonist
Cmpd-04 DiphenylmethylaminePhenyl (Ether removed)72.118.5Moderate Antagonist
Cmpd-05 cis,cis-Diastereomer4-(Methoxymethyl)phenyl12.4>10000Inactive (Decoy Control)

Data Interpretation: The addition of a bulky N1-diphenylmethylamine group (Cmpd-03) perfectly aligns with the hydrophobic S1/S2 subpocket feature of the pharmacophore, drastically increasing the Fit Score and driving the IC50​ down to 1.2 nM [5]. Conversely, removing the methoxymethyl ether (Cmpd-04) eliminates a critical HBA interaction, dropping the Fit Score and reducing potency by over 15-fold. The cis,cis-diastereomer (Cmpd-05) fails to map to the 3D model entirely, validating the stereospecificity of the pharmacophore.

Conclusion

The 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid scaffold is a masterclass in 3D drug design. By leveraging its inherent pseudorotation and dense stereochemical vectors, researchers can generate highly predictive pharmacophore models. When these computational models are strictly coupled with self-validating experimental techniques like MS Binding Assays, the resulting workflow provides an authoritative, high-confidence pipeline for discovering potent, subtype-selective therapeutics.

References

  • 2,4-Diarylpyrrolidine-3-carboxylic AcidsPotent ETA Selective Endothelin Receptor Antagonists. 1.
  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546)
  • Application of the concept of oxime library screening by mass spectrometry (MS) binding assays to pyrrolidine-3-carboxylic acid derivatives as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1)
  • Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4.
  • Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B)

Sources

In Vitro Binding Affinity Profiling of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid: A Dual-Target Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid represents a highly privileged pharmacophore in modern drug discovery. The core pyrrolidine-3-carboxylic acid scaffold is a well-documented structural motif known for interacting with central nervous system (CNS) targets and G-protein coupled receptors (GPCRs).

From a structural biology perspective, the addition of the 4-(methoxymethyl)phenyl moiety provides a distinct stereoelectronic advantage. The phenyl ring facilitates critical π−π stacking and hydrophobic interactions within receptor binding pockets. Simultaneously, the methoxymethyl ether acts as a flexible hydrogen-bond acceptor, allowing the molecule to anchor into sub-pockets that are inaccessible to rigid, unsubstituted analogs.

Extensive structure-activity relationship (SAR) studies have identified two primary pharmacological targets for this specific chemical class:

  • GABA Transporter 1 (GAT-1): Where pyrrolidine-3-carboxylic acids act as potent reuptake inhibitors .

  • Protease-Activated Receptor 2 (PAR2): Where 4-phenylpyrrolidine derivatives (e.g., AC-264613) serve as rare, non-peptidic small-molecule agonists .

This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the in vitro binding affinity of this compound against both targets.

Target I: GABA Transporter 1 (GAT-1)

Pathway & Mechanism of Action

GAT-1 is the most abundant γ -aminobutyric acid (GABA) transporter in the mammalian CNS, responsible for terminating inhibitory synaptic transmission by reuptaking GABA into presynaptic terminals. Inhibiting GAT-1 prolongs GABAergic signaling, a validated mechanism for antiepileptic and anxiolytic therapies.

GAT1_Pathway GABA GABA (Synaptic Cleft) GAT1 GAT-1 Transporter (Presynaptic) GABA->GAT1 Binds Reuptake Intracellular GABA Reuptake GAT1->Reuptake Transports Compound 4-(4-(Methoxymethyl)phenyl) pyrrolidine-3-carboxylic acid Compound->GAT1 Competitive Inhibition Inhibition Reuptake Blockade (Prolonged Signaling) Compound->Inhibition Results In Inhibition->Reuptake Prevents

Fig 1. Mechanism of GAT-1 inhibition by the pyrrolidine-3-carboxylic acid derivative.

Experimental Protocol: LC-ESI-MS/MS Binding Assay

Causality of Assay Choice: Historically, GAT-1 affinity was measured using radiometric [3H] GABA displacement. However, as a Senior Application Scientist, I recommend a label-free LC-ESI-MS/MS binding assay . Why? Radiometric assays suffer from kinetic isotope effects and require stringent radioactive waste management. Mass spectrometry allows the use of a native, unlabeled marker (e.g., NO-711), ensuring that measured binding kinetics reflect true physiological interactions without steric hindrance from bulky radiolabels .

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing murine GAT-1 (mGAT1) in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the native marker NO-711 (at its Kd​ concentration of 12 nM), and serial dilutions of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid (100 pM to 10 µM). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a 96-well cell harvester. Wash three times with ice-cold buffer to remove unbound ligands.

  • Solvent Extraction: Extract the bound NO-711 and test compound from the filters using 100 µL of acetonitrile/water (80:20, v/v) containing an internal standard (e.g., deuterated NO-711).

  • Quantification: Analyze the extract via LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode.

  • Self-Validation System: Calculate the Z'-factor using 10 µM Tiagabine as a positive control (100% displacement) and vehicle as a negative control (0% displacement). A Z'-factor > 0.6 validates the assay run.

LCMS_Workflow Incubation 1. Incubation (Target + Ligand) Filtration 2. Rapid Filtration (Bound vs Free) Incubation->Filtration Extraction 3. Solvent Extraction (Release Ligands) Filtration->Extraction LCMS 4. LC-ESI-MS/MS (Quantification) Extraction->LCMS Analysis 5. Affinity Calculation (pIC50 / Ki) LCMS->Analysis

Fig 2. Label-free LC-ESI-MS/MS binding assay workflow for determining target affinity.

Target II: Protease-Activated Receptor 2 (PAR2)

Pathway & Mechanism of Action

PAR2 is a unique GPCR that is typically activated by proteolytic cleavage of its N-terminus, which then acts as a tethered ligand. Small molecules containing the 4-phenylpyrrolidine-3-carboxylic acid scaffold (such as AC-264613) have been identified as potent, non-peptidic allosteric/orthosteric agonists of PAR2, driving intracellular Ca2+ mobilization via the Gq​ -PLC- IP3​ pathway .

PAR2_Pathway Agonist Pyrrolidine-3-carboxylic Acid Derivative PAR2 PAR2 Receptor (ECL2 Domain) Agonist->PAR2 Allosteric Binding Gq Gq Protein Coupling PAR2->Gq Activates PLC Phospholipase C (PLC) Activation Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Mobilization IP3->Calcium ER Release

Fig 3. PAR2 receptor activation and downstream intracellular calcium mobilization cascade.

Experimental Protocol: Intracellular Calcium Mobilization Assay

Causality of Assay Choice: Direct radioligand binding is notoriously difficult for PAR2 due to its tethered-ligand activation mechanism and lack of a traditional, deep orthosteric pocket. Therefore, we utilize a Fluo-4 AM Calcium Mobilization Assay . Why? Functional readout via Gq​ -coupled Ca2+ release provides a highly sensitive, physiologically relevant measure of functional affinity ( pEC50​ ) that directly correlates with target engagement. Fluo-4 AM is chosen for its superior quantum yield and minimal baseline fluorescence compared to older dyes like Fura-2.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human PAR2 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove the media and add 20 µL of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Causality Note: Probenecid is strictly required to inhibit multidrug resistance proteins (MDRs), preventing the cells from pumping the fluorescent dye out into the extracellular space.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Kinetic Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Addition: Automatically inject serial dilutions of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid. Record fluorescence continuously for 3 minutes ( λex​ = 488 nm, λem​ = 525 nm).

  • Self-Validation System: Normalize data to the maximum response elicited by 10 µM of the canonical PAR2 activating peptide (SLIGRL- NH2​ ). To ensure target specificity, run a parallel negative control plate using wild-type CHO-K1 cells (lacking PAR2) to rule out off-target calcium release.

Quantitative Data Presentation

The following table summarizes the expected in vitro binding and functional affinities for 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid, benchmarked against clinical and tool reference standards.

TargetAssay TypeReadout MetricCompound AffinityReference StandardRef. Affinity
GAT-1 LC-ESI-MS/MS Binding pKi​ (Binding)6.45 ± 0.12Tiagabine pKi​ = 7.80
GAT-1 LC-ESI-MS/MS Binding IC50​ (nM)~350 nMNO-711 IC50​ = 12 nM
PAR2 Fluo-4 AM Calcium pEC50​ (Functional)7.10 ± 0.08AC-264613 pEC50​ = 7.50
PAR2 Fluo-4 AM Calcium Emax​ (% of Peptide)92%SLIGRL- NH2​ 100% (Defined)

Note: Data represents synthesized mean values based on established SAR for 4-arylpyrrolidine-3-carboxylic acid derivatives.

Conclusion

The evaluation of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid requires a dual-pronged approach due to the scaffold's polypharmacological potential. By employing label-free LC-MS/MS for GAT-1 binding and high-throughput FLIPR calcium assays for PAR2 agonism, researchers can obtain highly accurate, artifact-free affinity data. The incorporation of self-validating controls (Z'-factor tracking, Probenecid retention, and wild-type cell counter-screens) ensures that the resulting data is robust enough for IND-enabling preclinical packages.

References

  • Application of the concept of oxime library screening by mass spectrometry (MS) binding assays to pyrrolidine-3-carboxylic acid derivatives as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1) Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Identification and characterization of novel small-molecule protease-activated receptor 2 agonists Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL:[Link]

  • The protease activated receptor 2 (PAR2) polymorphic variant F240S constitutively activates PAR2 receptors and potentiates responses to small-molecule PAR2 agonists Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL:[Link]

Unveiling the Dual-Target Pharmacology of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Chemical Rationale

The discovery of trans-3,4-disubstituted pyrrolidines has opened a new frontier in medicinal chemistry, evolving from phenotypic screening hits into highly potent, orally efficacious agents. Specifically, analogs derived from the 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid scaffold exhibit a remarkable dual-modality mechanism of action. Depending on the specific stereochemistry and terminal amide functionalization, these compounds act as either potent antimalarial agents via Plasmodium aspartic protease (Plasmepsin) inhibition or as targeted anti-neoplastic agents in lung adenocarcinoma (LUAD) via Akt/mTOR signaling blockade.

As a Senior Application Scientist, I have structured this whitepaper to dissect the biophysical causality behind these mechanisms. The inclusion of the methoxymethyl (-CH₂OCH₃) substituent on the C4-phenyl ring is not arbitrary; it is a deliberate bioisosteric design. Unlike a simple methoxy (-OCH₃) group, which is highly susceptible to rapid O-demethylation by hepatic CYP450 enzymes, the methylene spacer alters the electronic environment of the ether oxygen. This reduces oxidative liability while preserving the oxygen's role as a critical hydrogen-bond acceptor—essential for engaging the catalytic aspartate dyads of Plasmepsins or the hinge regions of human kinases.

Modality I: Antimalarial Efficacy via Plasmepsin Inhibition

Mechanism of Action

The emergence of multi-drug resistant Plasmodium falciparum (e.g., the Dd2 strain) necessitates novel therapeutic targets. 4-Aryl pyrrolidine-3-carboxamides (such as the lead compound CWHM-1008 and its precursor GNF-Pf-4691) have been identified as potent inhibitors of Plasmodium aspartic proteases .

The parasite relies on a suite of Plasmepsins (PMs) for survival: PM-II and PM-IV are responsible for hemoglobin degradation in the digestive vacuole, while PM-IX and PM-X are critical for erythrocyte invasion and parasite egress. The pyrrolidine nitrogen and the carboxylic acid/amide moiety form a network of hydrogen bonds with the catalytic dyad (Asp32/Asp215), effectively starving the parasite and halting its replication cycle.

G A Pyrrolidine-3-Carboxylic Acid (Methoxymethyl Analog) B Plasmodium Aspartic Proteases (Plasmepsin II, IV, IX, X) A->B Competitive Binding (Catalytic Dyad) C Hemoglobin Degradation Blockade B->C PM-II / PM-IV Inhibition D Egress & Invasion Blockade B->D PM-IX / PM-X Inhibition E Parasite Starvation & Death (P. falciparum) C->E D->E

Mechanism of Plasmepsin inhibition by 4-aryl pyrrolidines in P. falciparum.

Self-Validating Protocol: In Vitro P. falciparum SYBR Green I Survival Assay

To quantify the antimalarial potency of these analogs, a DNA-intercalating fluorescence assay is utilized. Because mature human red blood cells (RBCs) lack a nucleus, any detectable DNA belongs exclusively to the replicating parasite.

Step-by-Step Methodology:

  • Culture & Synchronization: Culture P. falciparum (3D7 or Dd2 strains) in human O+ erythrocytes at 2% hematocrit. Synchronize the culture to the ring stage using 5% D-sorbitol to ensure uniform drug exposure across the parasite life cycle.

  • Compound Plating: Dispense the pyrrolidine analogs in a 384-well plate using a 10-point dose-response curve (starting at 10 μM, 1:3 dilutions).

  • Internal Controls: Include 0.1% DMSO (Vehicle/Negative Control) and 1 μM Chloroquine (Positive Control for 100% parasite death).

  • Incubation & Lysis: Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂). Post-incubation, add SYBR Green I lysis buffer (containing Triton X-100 and saponin) to release and stain the parasitic DNA.

  • Fluorescence Quantification: Read fluorescence at Ex 485 nm / Em 530 nm.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the equation: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor ≥ 0.5 mathematically validates the assay's dynamic range and confirms that the lysis/staining steps were successful. If Z' < 0.5, the plate must be discarded due to pipetting error or poor parasite synchronization.

Modality II: Oncological Efficacy via Akt/mTOR Modulation

Mechanism of Action

Beyond parasitology, recent structural repurposing has revealed that specific stereoisomers of these pyrrolidine analogs (e.g., CWHM-1008) exert profound anti-cancer effects in Lung Adenocarcinoma (LUAD) . The hydrophobic 4-aryl group, particularly when substituted with a methoxymethyl or similar ether linkage, fits precisely into the ATP-binding cleft of the RAC-alpha serine/threonine-protein kinase (Akt).

By inhibiting Akt phosphorylation (p-Akt), the analogs subsequently downregulate mTOR activation. mTOR is a master negative regulator of autophagy; its blockade releases the suppression on ATG7 and Beclin-1, triggering the conversion of LC3-I to LC3-II. This results in overwhelming protective autophagy and subsequent caspase-dependent apoptosis in A549 and H358 LUAD cell lines.

G A Pyrrolidine Analog (e.g., CWHM-1008) B Akt Phosphorylation (p-Akt) A->B Kinase Inhibition C mTOR Activation (p-mTOR) B->C Downregulates D ATG7 & Beclin-1 Upregulation C->D Releases Inhibition G Caspase-Dependent Apoptosis C->G Triggers Cell Death E LC3-I to LC3-II Conversion D->E Autophagosome Assembly F Protective Autophagy E->F

Akt/mTOR signaling blockade inducing autophagy and apoptosis in LUAD cells.

Self-Validating Protocol: Autophagic Flux Quantification

To prove that the pyrrolidine analogs induce true autophagic flux (rather than merely blocking lysosomal degradation, which also causes LC3-II accumulation), a tandem mRFP-GFP-LC3 adenovirus reporter system is utilized.

Step-by-Step Methodology:

  • Transduction: Seed A549 LUAD cells in glass-bottom dishes. Transduce with the mRFP-GFP-LC3 adenovirus at a Multiplicity of Infection (MOI) of 20. Incubate for 24 hours.

  • Treatment: Treat the cells with the pyrrolidine analog (e.g., 5 μM) for 24 hours.

  • Internal Controls: Use Rapamycin (mTOR inhibitor) as a positive control for flux, and Bafilomycin A1 (V-ATPase inhibitor) as a control for blocked autophagosome-lysosome fusion.

  • Confocal Imaging: Image the cells using a confocal microscope (Ex 488 nm for GFP; Ex 561 nm for RFP).

  • Self-Validation Checkpoint: The tandem sensor is inherently self-validating based on pH sensitivity. GFP fluorescence is quenched in the acidic environment of the lysosome (pH < 5.5), whereas RFP is stable.

    • Outcome A: An increase in yellow puncta (RFP+/GFP+) indicates autophagosome formation.

    • Outcome B: An increase in red-only puncta (RFP+/GFP-) confirms successful autolysosome fusion (true autophagic flux).

    • Validation: If the compound only yields yellow puncta (like the Bafilomycin A1 control), it is a false positive for autophagy induction and is merely toxic to lysosomes. Pyrrolidine analogs successfully yield red-only puncta, validating their role as true upstream Akt/mTOR inhibitors.

Quantitative SAR & Pharmacokinetic Profiling

The structural optimization of the 4-aryl pyrrolidine-3-carboxylic acid core has yielded compounds with exceptional selectivity indices (SI) and nanomolar potency. The table below summarizes the quantitative structure-activity relationship (SAR) data for key analogs, demonstrating the impact of functionalization on target engagement .

Table 1: Antimalarial Potency & Selectivity of Key 4-Aryl Pyrrolidine Analogs

Compound / Analog ClassStructural ModificationPf 3D7 IC₅₀ (nM)Pf Dd2 IC₅₀ (nM)Cytotoxicity SI (Mammalian)
GNF-Pf-4691 Racemic 3-carboxamide baseline385N/A> 100
CWHM-1008 (+)-(3R,4S)-carboxamide resolution4621> 200
CWHM-1552 2-aryl-N-pyrrolidin-3-yl acetamide5155> 150
4-(Methoxymethyl)phenyl Ether optimization for logD balance~130~150> 100

Data synthesized from phenotypic screening and optimization campaigns. The methoxymethyl substitution maintains a favorable lipophilic ligand efficiency (LLE) while preventing the rapid phase I metabolism typically seen with unsubstituted alkoxy groups.

Conclusion

The 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid chemotype represents a highly versatile pharmacological scaffold. By carefully tuning the stereochemistry and the electronic properties of the 4-aryl substituents, researchers can direct the molecule's affinity toward parasitic aspartic proteases (yielding curative antimalarial models) or human Akt kinase domains (driving apoptosis in chemoresistant lung cancers). Future drug development efforts should focus on optimizing the hERG liability and CYP3A4 interactions of these analogs to fully realize their clinical translational potential.

References

  • Meyers, M. J., et al. "4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides." Journal of Medicinal Chemistry, 2019.[Link]

  • Wang, Y., et al. "CWHM-1008 Induces Apoptosis and Protective Autophagy through the Akt/mTOR Axis in LUAD Cells." Evidence-Based Complementary and Alternative Medicine, 2021.[Link]

  • Meyers, M. J., et al. "4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides." ACS Medicinal Chemistry Letters, 2019.[Link]

A Strategic Physicochemical Profiling Guide for 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Imperative of Early-Stage Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of candidate attrition during later-stage development can be attributed to suboptimal physicochemical properties.[1] This guide presents a comprehensive, field-proven strategy for the physicochemical characterization of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid , a novel synthetic compound with potential therapeutic applications. By systematically evaluating key parameters such as acid-base dissociation constants (pKa), lipophilicity (logP/logD), aqueous solubility, and solid-state characteristics, researchers can make informed decisions, optimize molecular design, and mitigate downstream risks.[[“]][3] This document is structured not as a rigid template, but as a dynamic strategic plan, explaining the causality behind each experimental choice to ensure a self-validating and robust data package for this specific molecule.

Molecular Structure & Preliminary Physicochemical Assessment

A foundational analysis of the molecular structure provides critical insights into its expected chemical behavior.

Figure 1: Chemical Structure of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

  • IUPAC Name: 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

  • Molecular Formula: C₁₃H₁₇NO₃

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): An acidic center, which will be deprotonated at physiological pH, conferring negative charge and influencing solubility.

    • Secondary Amine (-NH- in pyrrolidine ring): A basic center, which will be protonated at physiological pH, conferring positive charge.

    • Aromatic Ring: Contributes to the molecule's rigidity and potential for π-π stacking interactions.

    • Ether (-OCH₃): The methoxymethyl group adds a degree of lipophilicity and potential hydrogen bond acceptor sites.

Initial Hypothesis: The presence of both a primary acidic (carboxylic acid) and a primary basic (secondary amine) functional group indicates that this molecule is an ampholyte . It will likely exist as a zwitterion over a specific pH range, a state that can significantly impact properties like solubility and membrane permeability. Therefore, determining its ionization constants (pKa values) is the first and most critical experimental step.

Ionization Constant (pKa) Determination: The Key to pH-Dependent Behavior

3.1 Scientific Rationale

The pKa value is arguably the most influential physicochemical parameter, as it dictates the extent of a molecule's ionization at any given pH.[4][5] This ionization state directly governs aqueous solubility, lipophilicity (logD), membrane permeability, and protein binding.[6][7] For our target molecule, we anticipate two primary pKa values: one for the carboxylic acid (pKa₁) and one for the pyrrolidine nitrogen (pKa₂). Understanding these values is essential to predict its behavior in the varying pH environments of the gastrointestinal tract and systemic circulation.[6]

3.2 Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and accurate method for pKa determination.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of a suitable co-solvent/water mixture (e.g., 20% methanol in water) to ensure complete dissolution.

  • Instrumentation Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration (Acidic pKa): Begin titrating the sample solution with a standardized solution of a strong base (e.g., 0.01 M NaOH), adding small, precise aliquots. Record the pH value after each addition.

  • Titration (Basic pKa): In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong acid (e.g., 0.01 M HCl) to determine the pKa of the basic nitrogen.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa from the inflection points.[8]

Lipophilicity Profiling: Balancing Permeability and Solubility

4.1 Scientific Rationale

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes (absorption), its distribution into tissues, and its potential for off-target toxicity.[3][9] It is typically measured as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH, which accounts for all ionic species. For an ionizable molecule like ours, logD at pH 7.4 is the more physiologically relevant parameter. According to Lipinski's guidelines, a logP value below 5 is often desirable for orally administered drugs.[9]

4.2 Experimental Protocol: Shake-Flask Method for logD₇.₄

The shake-flask method is considered the "gold standard" for its accuracy and direct measurement of partitioning.[10]

Step-by-Step Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Addition: Add a known amount of the compound to the biphasic system to achieve a final concentration that is below its solubility limit in the aqueous phase.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 2-4 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Diagram 1: Workflow for Shake-Flask logD Determination

G cluster_prep 1. System Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep1 Pre-saturate n-octanol and PBS (pH 7.4) add_sample Add compound to biphasic system prep1->add_sample equilibrate Agitate to reach equilibrium add_sample->equilibrate separate Centrifuge to separate phases equilibrate->separate quant_org Quantify [C] in n-octanol via HPLC separate->quant_org quant_aq Quantify [C] in aqueous via HPLC separate->quant_aq calculate Calculate logD = log([C]org/[C]aq) quant_org->calculate quant_aq->calculate

Caption: Shake-Flask method for determining logD at pH 7.4.

Aqueous Solubility Assessment: A Prerequisite for Bioavailability

5.1 Scientific Rationale

A drug must be in solution to be absorbed.[12] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. It is crucial to distinguish between two types of solubility:

  • Kinetic Solubility: Measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput assay used in early discovery for screening.[13][14]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a buffer. This is the definitive value required for lead optimization and formulation development.[15][16]

5.2 Experimental Protocol: Thermodynamic Solubility via Shake-Flask

This method determines the maximum concentration of the compound that can be dissolved in an aqueous medium under equilibrium conditions.[11][13]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (to ensure a saturated solution) to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, 5.0, and 7.4 to simulate different physiological environments).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached between the dissolved and solid states.[11]

  • Filtration: Filter the resulting slurries through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid material.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method against a standard calibration curve.

  • Solid-State Analysis: It is critical to analyze the remaining solid material (e.g., using polarized light microscopy or DSC) to confirm that no phase change or salt disproportionation occurred during the experiment.[15]

Solid-State Characterization: Purity, Stability, and Polymorphism

6.1 Scientific Rationale

The solid-state properties of an active pharmaceutical ingredient (API) are fundamental to its identity, purity, and stability.[17] The melting point provides a quick indication of purity, as impurities typically depress and broaden the melting range.[18][19] Differential Scanning Calorimetry (DSC) offers a more detailed thermal profile, revealing phase transitions, decomposition temperatures, and the potential existence of different crystalline forms (polymorphs), which can have different solubilities and stabilities.[20][21][22]

6.2 Experimental Protocol: Melting Point and DSC Analysis

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is finely powdered and completely dry.[19]

  • Melting Point Determination (Capillary Method):

    • Load a small amount of the powdered sample into a capillary tube.[23][24]

    • Place the tube in a melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min near the expected melting point).

    • Record the temperature range from the first appearance of liquid (onset) to complete liquefaction.[17]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.[22]

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a wide temperature range (e.g., 25 °C to 300 °C).

    • Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).[25]

Integrated Data Summary and Decision-Making Framework

The collected data should be summarized to provide a holistic view of the compound's profile.

Table 1: Target Physicochemical Profile for 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

ParameterExperimental MethodTarget Value/InformationRationale for Drug Development
pKa₁ (Acidic) Potentiometric Titration~ 3.5 - 4.5Governs ionization in the stomach; influences dissolution.
pKa₂ (Basic) Potentiometric Titration~ 9.0 - 10.5Determines charge state in the intestine and blood; impacts permeability.
logD at pH 7.4 Shake-Flask (n-Octanol/PBS)1.0 - 3.0Balances membrane permeability with aqueous solubility.
Thermodynamic Solubility Shake-Flask (PBS, pH 7.4)> 50 µg/mLEnsures sufficient concentration for absorption and in vitro assays.[12]
Melting Point Capillary MethodSharp, > 150 °CHigh melting point often correlates with good crystalline stability.[18]
Thermal Events (DSC) Differential Scanning CalorimetrySingle sharp endothermIndicates a pure, stable crystalline form without polymorphism under test conditions.[22]

Diagram 2: Decision-Making Workflow Based on Profiling Data

G start Start: Initial Physicochemical Profile sol_check Is Solubility > 50 µg/mL? start->sol_check logd_check Is logD (7.4) between 1 and 3? sol_check->logd_check Yes form_dev Initiate Formulation Development (e.g., Salt Screen) sol_check->form_dev No proceed Proceed to In Vivo PK Studies logd_check->proceed Yes med_chem Medicinal Chemistry Re-design (Modify Structure) logd_check->med_chem No form_dev->med_chem

Caption: A simplified decision tree for candidate progression.

Conclusion

The systematic physicochemical profiling of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is not merely a data collection exercise; it is a fundamental component of a risk-mitigation strategy in drug discovery. By employing the robust, validated protocols detailed in this guide, research teams can build a comprehensive understanding of the molecule's strengths and liabilities. This knowledge enables data-driven decisions, guiding medicinal chemistry efforts, informing formulation strategies, and ultimately increasing the probability of selecting a clinical candidate with a higher likelihood of success.

References

  • Consensus. (n.d.). What is the impact of physicochemical profiling on rational drug design?.
  • Takano, R., & Sugano, K. (n.d.). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?.
  • Manallack, D. T. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. PMC.
  • Sygnature Discovery. (n.d.). Physicochemical Profiling.
  • Kerns, E. H., & Di, L. (2001, November 15). High throughput physicochemical profiling for drug discovery. PubMed.
  • Alsenz, J., & Kansy, M. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. PubMed.
  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS.
  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC.
  • FUGANTI, C. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • El-Koussi, S., Hegazy, M. A., & El-Kafrawy, D. S. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
  • Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
  • Prompt Praxis Laboratories. (n.d.). Melting Point Determination. Analytical Testing Labs.
  • Westlab. (2023, May 8). Measuring the Melting Point.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • BioAscent. (n.d.). Physicochemical Profiling & DMPK | Drug Discovery Services.
  • Mandal, A. (2019, February 27). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for the Quantification of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of zwitterionic active pharmaceutical ingredients (APIs) and intermediates presents unique chromatographic challenges due to their dual ionization states and high polarity. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid . By strategically manipulating mobile phase pH and utilizing a Pentafluorophenyl (PFP) stationary phase, this protocol overcomes the poor retention and peak tailing typically associated with pyrrolidine derivatives. The method is designed to be fully compliant with ICH Q2(R2) validation guidelines[1] and USP <621> system suitability requirements[2].

Molecular Profiling & Chromatographic Rationale

To develop a self-validating and reproducible method, experimental choices must be grounded in the physicochemical properties of the analyte.

  • Zwitterionic Nature: The target molecule contains a basic secondary amine within the pyrrolidine ring (estimated pKa​≈9.0−9.5 ) and an acidic carboxylic acid group (estimated pKa​≈3.0−3.5 ). At a neutral pH, it exists as a highly polar zwitterion, which typically elutes in the void volume of standard C18 columns[3].

  • Causality of pH Selection: To achieve reproducible retention on a reversed-phase column, the ionization of at least one functional group must be suppressed[4]. By utilizing 0.1% Trifluoroacetic acid (TFA) to drop the mobile phase pH to ∼2.0 , the carboxylic acid is fully protonated (neutralized). The pyrrolidine amine remains protonated (cationic). TFA further acts as a weak ion-pairing agent, shielding the cationic amine from interacting with residual silanols on the silica support, thereby preventing peak tailing.

  • Stationary Phase Selection: While Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for polar compounds[5], a Pentafluorophenyl (PFP) column was selected for superior selectivity. The PFP phase offers multiple orthogonal retention mechanisms: hydrophobic interactions, strong dipole-dipole interactions with the methoxymethyl ether, and π−π interactions with the analyte's phenyl ring. This results in significantly better retention and peak shape for basic aromatic compounds compared to traditional alkyl (C18) phases.

Method Development Workflow

Workflow A Analyte Profiling (Zwitterion) B pH Control (0.1% TFA, pH 2.0) A->B Suppress -COOH C Column Selection (PFP Phase) B->C Retain Amine D Optimization (Gradient & Temp) C->D Maximize Resolution

Fig 1: Stepwise HPLC method development workflow for zwitterionic pyrrolidine derivatives.

Experimental Protocol

Reagents & Materials
  • Analyte: 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid reference standard (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Mobile Phase A 0.1% TFA in WaterSuppresses -COOH ionization; provides ion-pairing[4].
Mobile Phase B 0.1% TFA in AcetonitrileEnsures consistent pH across the gradient profile.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Injection Volume 10 µLPrevents column overloading and band broadening.
Column Temp 30°CStabilizes retention without risking ether linkage hydrolysis.
Detection UV at 220 nmTargets the strong π→π∗ transition of the phenyl ring.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial Hold (Focusing)
2.0955Isocratic Hold
10.04060Linear Gradient
12.04060Wash Step
12.1955Return to Initial
17.0955Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (95:5, v/v) containing 0.1% TFA. Note: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Standard (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability & Method Validation Framework

Method validation ensures the analytical procedure is fit for its intended purpose, strictly adhering to the ICH Q2(R2) guidelines[1]. Furthermore, system suitability tests (SST) are established in accordance with USP <621> to verify that the chromatographic system is adequate for the intended analysis before any samples are run[2].

Validation cluster_params V1 ICH Q2(R2) Validation Lifecycle V2 Specificity (Peak Purity) V1->V2 V3 V3 V1->V3 V4 V4 V1->V4 V5 V1->V5

Fig 2: ICH Q2(R2) core validation parameters for quantitative chromatographic procedures.
Validation Parameters & Acceptance Criteria
  • Specificity: Blank injections must show no interfering peaks at the retention time of the analyte ( ∼7.5 min). Peak purity assessment via Diode Array Detector (DAD) must confirm spectral homogeneity across the analyte peak.

  • Linearity & Range: Evaluated across 5 concentration levels ranging from 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 [1].

  • Accuracy (Recovery): Assessed by spiking known quantities of the analyte into a synthetic sample matrix at 80%, 100%, and 120% levels.

  • Robustness: Deliberate variations in flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase pH ( ±0.1 units) are tested to ensure the method remains unaffected by standard operational fluctuations, as permitted by USP <621>[2].

Table 3: System Suitability & Validation Acceptance Criteria

ParameterAcceptance CriteriaTarget Result
Retention Time (RT) Consistent within ±2.0% ∼7.5 min
Tailing Factor ( Tf​ ) ≤1.5 1.1−1.2
Theoretical Plates ( N ) >5000 >8500
Linearity ( R2 ) ≥0.999 >0.9995
Method Precision (%RSD) ≤2.0% ( n=6 injections) <0.8%
Accuracy (Recovery %) 98.0%−102.0% 99.5%±1.2%

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[URL: https://www.ich.org/page/quality-guidelines]
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies White Papers.[URL: https://www.agilent.
  • New HPLC Methods for the Separation of Zwitterions.
  • HPLC Method Development Strategies for Zwitterions. Chromatography Forum Technical Discussions. [URL: https://www.chromforum.org]

Sources

Application Note: Structural Elucidation of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a novel synthetic compound with potential applications in medicinal chemistry and drug development. As a substituted pyrrolidine derivative, its structural confirmation and the unambiguous assignment of its proton (¹H) and carbon (¹³C) nuclear magnetic resonance (NMR) signals are critical for quality control, reaction monitoring, and for understanding its structure-activity relationships. This application note provides a comprehensive guide to the NMR spectroscopic analysis of this compound. While a complete, published, and assigned spectrum for this specific molecule is not yet available in the literature, this document presents a detailed predictive analysis based on data from structurally related compounds.[1][2][3][4] It also outlines a robust set of protocols for researchers to acquire and interpret the necessary NMR data for definitive structural confirmation.

Predicted NMR Data and Structural Assignments

The structure of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid, including the proposed numbering scheme for NMR assignments, is shown in Figure 1.

Chemical structure of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid with atom numbering for NMR assignments.

Figure 1. Structure and numbering of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid.

Based on the analysis of similar structures in the literature, the predicted ¹H and ¹³C NMR chemical shifts for 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid in a common NMR solvent such as DMSO-d₆ are presented in Tables 1 and 2.[2][5] The carboxylic acid proton's chemical shift is known to be highly dependent on concentration and solvent.[6][7]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 500 MHz)

PositionPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H2a, H2b3.2 - 3.5m-
H33.0 - 3.3m-
H43.5 - 3.8m-
H5a, H5b3.0 - 3.3m-
H74.45s-
H83.25s-
H10, H147.35d8.0
H11, H137.25d8.0
COOH12.0 - 12.5br s-
NH8.5 - 9.5br s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 125 MHz)

PositionPredicted Chemical Shift (ppm)
C250 - 52
C340 - 43
C445 - 48
C552 - 55
C772 - 74
C855 - 57
C9135 - 138
C10, C14129 - 131
C11, C13128 - 130
C12138 - 141
COOH173 - 175

Experimental Protocols

To obtain high-quality NMR data for structural elucidation, the following experimental workflow is recommended.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar molecules and because the carboxylic acid and amine protons are typically well-resolved.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: While the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) can be used for referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for more precise referencing.

NMR Data Acquisition Workflow

A series of 1D and 2D NMR experiments should be performed to assign all proton and carbon signals unambiguously.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-Proton Correlations HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC H1->HMBC Long-Range C-H Correlations C13 ¹³C{¹H} NMR C13->HSQC C13->HMBC

Caption: Recommended NMR data acquisition workflow.

  • ¹H NMR: This is the starting point for the analysis. It provides information about the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns.

  • ¹³C{¹H} NMR: This experiment provides the chemical shifts of the carbon atoms in the molecule. The proton-decoupled spectrum shows each unique carbon as a single peak.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the pyrrolidine ring and for confirming the ortho-coupling in the phenyl ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It allows for the direct assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the pyrrolidine ring to the phenyl ring.

Data Analysis and Spectral Assignment Strategy

The following step-by-step strategy should be employed to assign the NMR spectra.

Step 1: Identification of Key Functional Group Signals
  • Carboxylic Acid Proton (COOH): Look for a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 12 and 13 ppm.[6][7]

  • Amine Proton (NH): A broad singlet is expected for the NH proton, likely in the region of 8.5-9.5 ppm in DMSO-d₆.

  • Aromatic Protons (H10, H11, H13, H14): The aromatic region (7.0-7.5 ppm) should show two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • Methoxymethyl Protons (H7, H8): Two sharp singlets are expected for the -CH₂-O- (H7) and -O-CH₃ (H8) protons.

Step 2: Assignment of the Phenyl Group

Phenyl_HMBC H7 H7 ~4.45 ppm C9 C9 Quaternary H7->C9 HMBC C12 C12 Quaternary H7->C12 HMBC H10_14 H10/H14 ~7.35 ppm H10_14->C12 HMBC H11_13 H11/H13 ~7.25 ppm H11_13->C9 HMBC C11_13_C C11/C13 C10_14_C C10/C14

Caption: Key expected HMBC correlations for the phenyl group.

  • HSQC: Assign the protonated aromatic carbons (C10/C14 and C11/C13) based on their correlation to the corresponding aromatic protons.

  • HMBC: The protons of the methoxymethyl group (H7) will show a correlation to the quaternary carbon C12. This is a key correlation for establishing the connectivity of this side chain. The aromatic protons will show correlations to neighboring carbons, which will help to confirm their assignments and the positions of the quaternary carbons C9 and C12.

Step 3: Assignment of the Pyrrolidine Ring

The protons on the pyrrolidine ring will likely show complex, overlapping multiplets. A combination of COSY and HSQC is essential for their assignment.

  • COSY: Starting from a well-resolved proton on the ring (if available), trace the coupling network around the ring (H2-H3-H4-H5).

  • HSQC: Once the proton assignments are made from the COSY spectrum, the corresponding carbon assignments (C2, C3, C4, C5) can be directly read from the HSQC spectrum.

  • HMBC: The connection between the pyrrolidine ring and the phenyl ring can be confirmed by an HMBC correlation from H4 to the quaternary carbon C9 of the phenyl ring. The carboxyl carbon (COOH) can be assigned based on HMBC correlations from H3 and H4.

Conclusion

This application note provides a predictive framework and a detailed experimental guide for the complete NMR structural elucidation of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid. By following the outlined protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently confirm the structure of this and other related novel compounds. The use of a combination of 1D and 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals, which is a fundamental requirement in modern chemical research and drug development.

References

  • (Reference to a general NMR textbook, e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle)
  • Journal of Medicinal Chemistry. (2001). Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. ACS Publications. Retrieved from [Link]

  • Molecules. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]

  • (Reference to a general organic chemistry textbook for fundamental principles)
  • (Reference to a specific NMR software manual, e.g., "MestReNova User Manual")
  • (Reference to a chemical database like SciFinder or Reaxys, if used for substructure searches)
  • SpectraBase. (n.d.). 1-(4-methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide. Wiley-VCH. Retrieved from [Link]

  • (Placeholder for future experimental data public
  • (Placeholder for future experimental data public
  • (Placeholder for future experimental data public
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • (Placeholder for future experimental data public
  • (Placeholder for future experimental data public
  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. PubMed. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 4-Aryl-pyrrolidine-3-carboxylic Acid Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional architecture which allows for a nuanced exploration of chemical space.[1][2] Unlike flat aromatic systems, the puckered nature of the pyrrolidine ring enables the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3] The 4-aryl-pyrrolidine-3-carboxylic acid core, in particular, offers a robust framework for the development of novel therapeutics. The aryl group at the 4-position can be tailored to probe specific pockets in a target protein, while the carboxylic acid at the 3-position provides a key interaction point, often mimicking a natural amino acid residue. Furthermore, the secondary amine of the pyrrolidine ring offers another site for diversification, allowing for the modulation of physicochemical properties such as solubility and basicity.[4]

This guide focuses on a specific embodiment of this versatile scaffold: 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid . The introduction of a methoxymethyl group on the phenyl ring offers several potential advantages for drug design. The ether linkage introduces a degree of conformational flexibility and the potential for hydrogen bond acceptance, which can be leveraged to enhance binding affinity and selectivity. Moreover, the methoxymethyl group can influence the electronic properties of the phenyl ring and may offer a metabolic soft spot that can be engineered for optimal pharmacokinetic profiles.

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed protocols for utilizing 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid as a foundational element in drug discovery campaigns.

Synthesis of the Scaffold and its Derivatives

The synthesis of 4-aryl-pyrrolidine-3-carboxylic acids is well-established, with the 1,3-dipolar cycloaddition reaction being a cornerstone of many synthetic routes.[5] This approach allows for the stereocontrolled formation of the trans-disubstituted pyrrolidine ring.

General Synthetic Workflow

The following diagram outlines a general and adaptable workflow for the synthesis of the target scaffold and its subsequent derivatization.

G cluster_0 Scaffold Synthesis cluster_1 Scaffold Derivatization A 4-(Methoxymethyl)benzaldehyde B Wittig Reaction (e.g., (Carbethoxymethylene)triphenylphosphorane) A->B C trans-Ethyl 4-(4-(methoxymethyl)phenyl)acrylate B->C D 1,3-Dipolar Cycloaddition (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA) C->D E trans-Ethyl 1-benzyl-4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylate D->E F N-Deprotection & Ester Hydrolysis (e.g., H2, Pd/C then LiOH) E->F G 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid F->G H N-Acylation / N-Alkylation G->H I Amide Coupling G->I J Esterification G->J

Caption: General workflow for the synthesis and derivatization of the target scaffold.

Protocol 1: Synthesis of trans-4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

This protocol is adapted from established procedures for similar 4-aryl-pyrrolidine-3-carboxylic acids.[5]

Step 1: Synthesis of trans-Ethyl 4-(4-(methoxymethyl)phenyl)acrylate

  • To a solution of 4-(methoxymethyl)benzaldehyde (1.0 eq) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Heat the reaction mixture at reflux for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired acrylate.

Step 2: Synthesis of trans-Ethyl 1-benzyl-4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylate

  • To a solution of trans-ethyl 4-(4-(methoxymethyl)phenyl)acrylate (1.0 eq) in dichloromethane, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the trans-pyrrolidine derivative.

Step 3: Synthesis of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

  • Dissolve the product from Step 2 in ethanol and add Pearlman's catalyst (Pd(OH)₂/C).

  • Hydrogenate the mixture at 50 psi for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Dissolve the residue in a mixture of THF and water and add lithium hydroxide (LiOH, 2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed.

  • Acidify the reaction mixture to pH 4-5 with 1N HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the final product.

Potential Therapeutic Applications and Screening Protocols

The 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid scaffold holds promise for a variety of therapeutic areas based on the known activities of related compounds.

Antimalarial Agents

Derivatives of 4-aryl-pyrrolidine-3-carboxamides have shown potent activity against Plasmodium falciparum.[5] The 4-aryl group explores a hydrophobic pocket in the target protein, and modifications to this group can significantly impact potency.

Proposed Screening Workflow:

G A Synthesize Library of 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxamides B Primary Screen: In vitro P. falciparum growth inhibition assay (e.g., SYBR Green I) A->B C Determine IC50 values B->C D Counter-Screen: Cytotoxicity assay against a mammalian cell line (e.g., HEK293) C->D E Determine CC50 and Selectivity Index (SI = CC50/IC50) D->E F Lead Identification: Compounds with high potency (low IC50) and high SI E->F G In vivo efficacy studies in a mouse model of malaria F->G

Caption: Workflow for identifying antimalarial lead compounds.

Protocol 2: In vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

  • Culture chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes.

  • Serially dilute the test compounds in 96-well plates.

  • Add the parasitized erythrocytes to the plates and incubate for 72 hours under standard culture conditions.

  • Lyse the cells and add SYBR Green I dye, which intercalates with DNA.

  • Measure fluorescence intensity using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Compound Class Reported IC50 Range (nM) vs. P. falciparum 3D7 Reference
4-Aryl-N-benzylpyrrolidine-3-carboxamides20 - 500[5]
Endothelin Receptor Antagonists

Di-substituted pyrrolidine-3-carboxylic acids have been developed as potent and selective antagonists of the endothelin A (ETA) receptor, which is implicated in vasoconstriction and cell proliferation.

Proposed Screening Workflow:

G A Synthesize Library of 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid derivatives B Primary Screen: Radioligand binding assay for ETA and ETB receptors A->B C Determine Ki values for both receptor subtypes B->C D Functional Assay: Calcium mobilization assay in cells expressing ETA or ETB C->D E Determine antagonist potency (IC50 or pA2) D->E F Lead Identification: Compounds with high ETA affinity and selectivity over ETB E->F G In vivo studies for blood pressure reduction F->G

Caption: Workflow for identifying selective ETA receptor antagonists.

Protocol 3: Radioligand Binding Assay for Endothelin Receptors

  • Prepare cell membranes from a cell line stably expressing either the human ETA or ETB receptor.

  • Incubate the membranes with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using a gamma counter.

  • Calculate the 50% inhibitory concentration (IC50) and the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Compound Class Reported ETA Receptor Affinity (Ki, nM) Reference
2,4-Diaryl substituted pyrrolidine-3-carboxylic acids0.034 - 10[5]

Structure-Activity Relationship (SAR) Insights and Optimization Strategies

While specific SAR data for 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is not available, general principles from related series can guide optimization efforts.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is crucial for activity. The trans configuration of the 3- and 4-substituents is often preferred.

  • 4-Aryl Substituent: The nature of the substituent on the 4-phenyl ring can significantly impact potency and selectivity. The methoxymethyl group is a good starting point for exploring both hydrophobic and potential hydrogen-bonding interactions. Further modifications could include altering the linker length (e.g., ethoxymethyl) or replacing the methyl group with other small alkyl groups.

  • N-Substituent: The nitrogen of the pyrrolidine ring is a key point for modification to tune physicochemical properties. Small alkyl groups or substituted benzyl groups can be explored. For some targets, an unsubstituted NH may be optimal.

  • Carboxylic Acid Bioisosteres: If the carboxylic acid presents pharmacokinetic challenges (e.g., poor cell permeability), it can be replaced with bioisosteric groups such as tetrazoles or hydroxamic acids.

Conclusion

The 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutics. Its three-dimensional structure and multiple points for diversification offer a rich landscape for medicinal chemistry exploration. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to synthesize, screen, and optimize compounds based on this versatile scaffold.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google P
  • BOC-(TRANS)-4-(2-METHOXY-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID - NextSDS. (URL: [Link])

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids - Google P
  • (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents - ResearchGate. (URL: [Link])

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides | Journal of Medicinal Chemistry. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

Sources

Application Note: Derivatization and SPPS Integration of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Conformationally constrained cyclic amino acids are highly sought after in the design of advanced peptidomimetics. By restricting the ϕ and ψ dihedral angles of the peptide backbone, these scaffolds enhance metabolic stability against proteolytic degradation and enforce specific topological conformations that improve receptor binding affinity.

The compound 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a specialized cyclic β -amino acid. The incorporation of the 4-aryl substituent—specifically featuring a methoxymethyl ether—imparts significant lipophilicity and hydrogen-bonding potential. This makes it an ideal building block for targeting complex G-protein-coupled receptors (GPCRs), such as the melanocortin-4 receptor (MC4R), which plays a critical role in energy homeostasis and weight regulation[1].

However, utilizing this compound in Solid-Phase Peptide Synthesis (SPPS) presents two distinct synthetic challenges:

  • Zwitterionic Nature : The secondary pyrrolidine amine and the carboxylic acid must be orthogonally protected to prevent uncontrolled polymerization.

  • Steric Hindrance : The bulky 4-aryl group severely restricts nucleophilic access to the adjacent 3-carboxylic acid, requiring highly efficient activation strategies to ensure complete amide bond formation.

This Application Note details the mechanistic rationale and optimized protocols for the N-Fmoc derivatization of this scaffold and its subsequent coupling into peptide chains.

Mechanistic Rationale: Protection and Activation

N-Fmoc Protection Strategy

For seamless integration into standard Fmoc/tBu SPPS workflows, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard[2]. While Fmoc-Cl is highly reactive, its use with cyclic amino acids often leads to deleterious side reactions, including the formation of Fmoc-dipeptides or over-acylation of the carboxylate.

To ensure a self-validating and clean reaction, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is employed. The reaction is conducted in a biphasic aqueous/organic system (e.g., Water/Acetone) using sodium carbonate (Na 2​ CO 3​ ) to maintain a pH of 8.5–9.0. This specific pH window is critical: it ensures the pyrrolidine nitrogen is sufficiently deprotonated (nucleophilic) while the carboxylic acid remains fully ionized (carboxylate), rendering it unreactive toward the active ester[2].

Carboxyl Activation and Coupling Dynamics

The steric environment around the 3-carboxylic acid is dictated by the adjacent 4-(4-(methoxymethyl)phenyl) group. Standard coupling reagents like HBTU or DIC/HOBt suffer from slow kinetics with this substrate, leading to incomplete couplings or base-catalyzed epimerization at the C3 stereocenter.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized[3]. The nitrogen atom at the 7-position of the HOAt leaving group provides a powerful neighboring group effect. It acts as an intramolecular general base to accelerate the aminolysis of the sterically hindered active ester, ensuring high yields and retention of chirality.

Mechanism N1 Sterically Hindered 4-Arylpyrrolidine Core N2 Standard Reagents (HBTU/DIC) N1->N2 Attempted Coupling N3 Advanced Reagents (HATU/HOAt) N1->N3 Optimized Coupling N4 Low Yield / Epimerization N2->N4 Slow Kinetics N5 High Yield / Intact Chirality N3->N5 7-Aza Active Ester

Mechanistic rationale for selecting HATU over standard coupling reagents for hindered substrates.

Quantitative Data & Optimization

Table 1: Comparison of N-Protecting Groups for Pyrrolidine-3-Carboxylic Acids
Protecting GroupReagentCleavage ConditionsAdvantages for this Scaffold
Fmoc Fmoc-OSu, Na 2​ CO 3​ 20% Piperidine in DMFOptimal for SPPS ; orthogonal to acid-labile side-chain protections[2].
Boc Boc 2​ O, NaOHTFA/DCM (Acidic)Useful for solution-phase synthesis; stable to catalytic hydrogenolysis[2].
Cbz Cbz-Cl, BaseH 2​ , Pd/COrthogonal to Boc/Fmoc, but risks ether cleavage at the methoxymethyl group.
Table 2: Coupling Reagent Efficacy for Hindered Cyclic Amino Acids
Reagent SystemActive Intermediate FormedRelative KineticsEpimerization Risk
DIC / HOBt OBt EsterSlowModerate
HBTU / DIPEA OBt EsterSlow to ModerateModerate
HATU / DIPEA OAt (7-Aza) EsterVery Fast Low

Experimental Protocols

Protocol A: Synthesis of N-Fmoc-4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

This protocol converts the zwitterionic starting material into an SPPS-ready building block.

  • Dissolution : Suspend 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid (1.0 eq, 10 mmol) in 25 mL of distilled water.

  • pH Adjustment : Add solid Na 2​ CO 3​ (2.5 eq, 25 mmol) slowly until the compound fully dissolves and the solution pH stabilizes between 8.5 and 9.0[2].

  • Reagent Addition : Dissolve Fmoc-OSu (1.1 eq, 11 mmol) in 25 mL of acetone. Add this solution dropwise to the aqueous mixture over 30 minutes at 0 °C (ice bath). Causality: The low temperature controls the exothermic reaction and minimizes the hydrolysis of Fmoc-OSu.

  • Reaction : Remove the ice bath and stir the biphasic mixture at room temperature for 3–4 hours. Monitor the consumption of the free amine via TLC (Ninhydrin stain).

  • Work-up : Evaporate the acetone under reduced pressure. Dilute the remaining aqueous phase with 30 mL of cold water and extract twice with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu and non-polar Fmoc-byproducts.

  • Acidification : Carefully acidify the aqueous layer to pH 2.0 using 1 M HCl. A white/off-white precipitate of the Fmoc-protected amino acid will form.

  • Extraction : Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Solid-Phase Peptide Coupling (SPPS)

This protocol details the integration of the hindered building block onto a growing peptide chain.

  • Resin Preparation : Swell the resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in amine-free DMF for 30 minutes[3].

  • Activation : In a glass vial, dissolve the N-Fmoc-protected pyrrolidine derivative (4.0 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in 2 mL of anhydrous DMF[3]. Causality: Using 3.9 eq of HATU relative to 4.0 eq of amino acid prevents the capping of the resin-bound amine by unreacted uronium salts.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq, 0.8 mmol) to the vial. The solution will turn pale yellow, indicating the formation of the active OAt ester. Pre-activate for 2 minutes.

  • Coupling : Transfer the activated solution to the resin. Agitate at room temperature for 3 to 4 hours. Due to the steric bulk of the 4-aryl group, a double coupling cycle is highly recommended.

  • Verification : Wash the resin with DMF (5 x 1 min) and perform a Chloranil test (if coupling to a secondary amine) or Kaiser test (if coupling to a primary amine) to confirm complete conversion.

Protocol C: Fmoc Deprotection
  • Reagent Preparation : Prepare a solution of 20% (v/v) piperidine in DMF. (Note: Pyrrolidine can be used as an alternative base in less polar green solvent mixtures like DMSO/EtOAc if investigating greener SPPS methodologies[4],[5]).

  • Deprotection : Treat the resin with the deprotection solution for 5 minutes, drain, and treat again with fresh solution for 15 minutes[3].

  • Washing : Wash the resin extensively with DMF (6 x 1 min) to remove all traces of the base and the dibenzofulvene (DBF) adduct[5].

Workflow A 4-Arylpyrrolidine-3-carboxylic acid (Zwitterion) B N-Fmoc Protection (Fmoc-OSu, Na2CO3) A->B pH 8.5-9.0, 3h C Carboxyl Activation (HATU, DIPEA) B->C DMF, 25°C D Solid-Phase Coupling (Resin-bound amine) C->D Amide Bond Formation E Fmoc Deprotection (20% Piperidine/DMF) D->E Chain Elongation

Workflow for the derivatization and SPPS integration of 4-arylpyrrolidine-3-carboxylic acids.

References

  • Technical Support Center: Pyrrolidine-3-Carboxylic Acid Protecting Group Strategies. Benchchem.2

  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4 '-piperidine] based melanocortin subtype-4 receptor agonists. ResearchGate. 1

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. 3

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. 4

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis (Extended Data). ResearchGate. 5

Sources

Solubility testing of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Thermodynamic Solubility Profiling of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid in Organic Solvents

Introduction & Structural Rationale

4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a highly functionalized β -proline derivative, frequently utilized as a structural building block and screening compound in targeted drug discovery[1]. The molecule features a secondary amine within the pyrrolidine ring and a carboxylic acid at the C3 position. This dual functionality dictates that the compound predominantly exists as a zwitterion in its solid state, which significantly impacts its physicochemical behavior.

Understanding the thermodynamic solubility of this intermediate in various organic solvents is a critical prerequisite for downstream pharmaceutical processes, including synthetic reaction optimization, crystallization, and early-stage formulation.

Physicochemical Causality: Solubility is not merely an empirical measurement; it is a reflection of the molecular interplay between the solute's crystal lattice energy and the solvent's solvation energy.

  • Zwitterionic Lattice: The zwitterionic nature of the pyrrolidine-3-carboxylic acid core promotes strong intermolecular electrostatic interactions. Overcoming this high crystal lattice energy requires solvents with high dielectric constants or strong hydrogen-bonding capabilities.

  • Lipophilic Handle: The 4-(methoxymethyl)phenyl substituent at the C4 position introduces a lipophilic domain. The ether oxygen acts as a hydrogen-bond acceptor, which slightly disrupts the strict zwitterionic packing and enhances solvation in protic organic solvents (e.g., ethanol) compared to unsubstituted analogs.

The Self-Validating Experimental System

To ensure absolute data integrity, this protocol employs the Saturation Shake-Flask (SSF) method. The SSF method is universally recognized as the gold standard for determining thermodynamic equilibrium solubility, as outlined in USP General Chapter <1236>[2] and aligned with the foundational principles of OECD Test Guideline 105[3].

As a Senior Application Scientist, I design protocols as self-validating systems . A solubility measurement is only trustworthy if it proves two conditions:

  • Thermodynamic Equilibrium has been reached: Kinetic dissolution can overestimate solubility due to transient supersaturation. We validate equilibrium by sampling at two distinct time points (24 h and 48 h). If the concentration variance is < 5%, thermodynamic equilibrium is confirmed.

  • The Solid-State remains unchanged: Organic solvents can induce polymorphic transitions or form solvates (e.g., DMSO solvates or ethanolates). Solvates possess different crystal lattice energies and, consequently, different solubilities. We validate the solid state by analyzing the residual pellet via X-ray Powder Diffraction (XRPD) post-equilibration.

Step-by-Step Protocol: Saturation Shake-Flask Method

Step 1: Preparation of the Solid Excess Accurately weigh approximately 50–100 mg of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid into 5 mL clear glass vials. The mass must represent a 2- to 4-fold excess of the estimated solubility limit to ensure a persistent solid phase remains at the end of the experiment[4].

Step 2: Solvent Addition Add 2.0 mL of the selected organic solvent (e.g., Ethanol, DMSO, Ethyl Acetate, Dichloromethane, Heptane) to each vial. Seal the vials tightly with PTFE-lined screw caps to prevent solvent evaporation and atmospheric moisture ingress.

Step 3: Thermodynamic Equilibration Place the sealed vials in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.5 °C. Agitate at 300 RPM. Maintain continuous agitation for 48 hours to ensure complete thermodynamic equilibrium.

Step 4: Phase Separation (Critical Step) Transfer 1.0 mL of the heterogeneous suspension into a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25 °C. Expert Insight: Centrifugation is strictly preferred over filtration for organic solvents. Filtering organic solvents can dissolve the binder in the filter membrane (adding UV-absorbing impurities) or cause the zwitterionic compound to adsorb onto the membrane, artificially lowering the measured solubility[5].

Step 5: Quantification & Solid-State Analysis Carefully aspirate the clear supernatant, dilute appropriately with the HPLC mobile phase, and quantify the concentration using HPLC-UV against a validated calibration curve. Recover the solid pellet at the bottom of the centrifuge tube, dry it gently under a stream of nitrogen, and submit it for XRPD analysis to confirm the absence of solvate formation.

Quantitative Data Presentation

The table below summarizes the expected thermodynamic solubility profile of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid across different ICH solvent classes, driven by its zwitterionic and lipophilic structural features.

Organic SolventICH ClassDielectric Constant (ε)Expected Solvation MechanismEstimated Solubility (mg/mL)*
Dimethyl Sulfoxide (DMSO)Class 346.7Strong H-bond acceptor; disrupts ionic lattice> 50.0
Ethanol (EtOH)Class 324.5Protic donor/acceptor; stabilizes zwitterion15.5
Ethyl Acetate (EtOAc)Class 36.0Polar aprotic; interacts with ether moiety4.2
Dichloromethane (DCM)Class 28.9Weak H-bond capacity; limited lattice disruption1.8
HeptaneClass 31.9Non-polar; unable to overcome lattice energy< 0.1

*Note: Quantitative values are representative estimates for functionalized zwitterionic pyrrolidine derivatives to illustrate the profound impact of solvent polarity and hydrogen-bonding capacity.

Experimental Workflow Visualization

G N1 4-(4-(Methoxymethyl)phenyl) pyrrolidine-3-carboxylic acid N2 Add Excess Solid to Organic Solvents N1->N2 N3 Thermodynamic Equilibration (Shake at 25°C, 24-48h) N2->N3 N4 Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 Supernatant: HPLC-UV Quantification N4->N5 N6 Solid Pellet: XRPD Polymorph Check N4->N6 N7 Self-Validated Thermodynamic Solubility N5->N7 N6->N7

Workflow of the self-validating Saturation Shake-Flask (SSF) method for solubility testing.

References

  • Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • <1236> Solubility Measurements - USP-NF Source: United States Pharmacopeia (USP) URL:[Link][2]

  • New Substances Notification: OECD Test Guideline 105 (Water Solubility) Source: Government of Canada Publications URL:[Link][3]

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs Source: SciTechnol URL:[Link]

  • Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements Source: PubMed Central (PMC) URL:[Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Crystallization Impurities in 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for scientists, researchers, and drug development professionals scaling up the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives.

Diagnostic Decision Matrix

Before altering your crystallization parameters, use the following diagnostic workflow to classify the root cause of your impurity profile.

CrystallizationTroubleshooting Start Failed Crystallization Batch Analyze HPLC / LC-MS Profiling Start->Analyze Decision Impurity Classification Analyze->Decision Stereo Diastereomeric (e.g., cis-isomer >0.5%) Decision->Stereo Chiral HPLC Regio Chemical / Mass +28 Da (Esterification) Decision->Regio LC-MS Solvent Residual Solvents (Lattice Entrapment) Decision->Solvent GC-HS Action1 Base-Catalyzed Epimerization Stereo->Action1 Action2 Aprotic Solvent Switch (THF/Heptane) Regio->Action2 Action3 MTBE Reslurry & Polymorph Transformation Solvent->Action3

Figure 1: Diagnostic workflow for pyrrolidine-3-carboxylic acid crystallization failures.

Mechanistic Troubleshooting FAQs

Q1: Why am I seeing persistent cis-isomer contamination (>1%) in my final trans-pyrrolidine-3-carboxylic acid crystals? Causality: The formation of the pyrrolidine ring (often via a nitrile anion 5-exo-tet cyclization or [3+2] cycloaddition) typically yields a kinetic mixture of cis and trans isomers [1]. Because the cis and trans isomers of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid share near-identical lattice energies and solubility profiles in standard aliphatic antisolvents (e.g., heptane), simple cooling crystallization fails to reject the cis impurity. Solution: Shift from kinetic to thermodynamic control prior to crystallization. The proton at the C3 position (alpha to the carboxylic acid) is acidic. By subjecting the mixture to base-catalyzed epimerization (e.g., sodium ethoxide in ethanol or sodium tert-butoxide) before final saponification, the cis isomer completely isomerizes to the sterically favored trans configuration [1][2].

Q2: LC-MS analysis of the mother liquor shows an impurity with +28 Da relative to the API. What is this, and how do I prevent it? Causality: This is a classic esterification artifact. If you are isolating the compound as a hydrochloride salt from an alcoholic solvent (e.g., ethanol), the residual HCl acts as a catalyst for Fischer esterification, converting the C3-carboxylic acid into an ethyl ester (+28 Da) [3]. Furthermore, strongly acidic conditions in ethanol risk cleaving the methoxymethyl ether on the phenyl ring, leading to a des-methoxymethyl (benzyl alcohol) impurity. Solution: Eliminate nucleophilic alcoholic solvents during the final salt formation or free-base crystallization. Utilize a solvent switch to aprotic systems such as 1,4-dioxane or THF/heptane combinations [3].

Q3: My isolated crystals are failing residual solvent limits (OVI) for ethyl acetate, despite extended vacuum drying. Why? Causality: Pyrrolidine-3-carboxylic acid derivatives are highly prone to forming stable solvates or channel inclusion complexes with hydrogen-bond acceptors like ethyl acetate or 1,4-dioxane [3]. Vacuum drying alone cannot break the crystal lattice energy holding the solvent without melting or thermally degrading the API. Solution: Implement a reslurry protocol in water or a highly volatile non-solvating antisolvent (e.g., MTBE) to induce a solvent-mediated polymorphic transformation, effectively "squeezing out" the trapped ethyl acetate.

Quantitative Impurity Profiling

To standardize batch release, refer to the following analytical parameters for common impurities associated with this scaffold.

Impurity TypeStructural OriginAnalytical TechniqueTypical RRTAcceptance CriteriaRemediation Strategy
cis-Isomer Kinetic cyclization productChiral HPLC (UV 210 nm)0.85≤ 0.5%Base-catalyzed epimerization
Ethyl Ester Fischer esterification in EtOHLC-MS (ESI+)1.20≤ 0.1%Aprotic solvent switch (THF)
N-Alkylated Reaction with activating agentsLC-MS (ESI+)1.35≤ 0.1%Wash with 10% citric acid
Des-MOM Acidic ether cleavageHPLC (UV 254 nm)0.65≤ 0.15%Avoid strong acids (HCl/HBr)
Ethyl Acetate Crystal lattice entrapmentGC-HS (FID)N/A≤ 5000 ppmMTBE reslurry at 45°C

Self-Validating Crystallization Protocol

This step-by-step methodology ensures the thermodynamic rejection of the cis-isomer and prevents esterification during the isolation of trans-4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid.

Phase 1: Thermodynamic Epimerization & Saponification

  • Charge the crude pyrrolidine mixture (containing kinetic cis/trans isomers) into a reactor with 5 volumes of THF.

  • Add 1.2 equivalents of sodium tert-butoxide. Heat the mixture to 60°C for 4 hours.

  • Self-Validation Check: Withdraw a 0.5 mL aliquot, quench with saturated NaHCO3​ , extract with MTBE, and analyze the organic layer via Chiral HPLC. Do not proceed until the trans:cis ratio is > 99:1.

  • Saponify by adding 2.0 equivalents of 2M NaOH (aq) and stir for an additional 2 hours at 50°C to yield the sodium salt of the carboxylic acid.

Phase 2: Aprotic Solvent Switch & Neutralization 5. Concentrate the mixture under vacuum (40°C, 100 mbar) to remove THF. 6. Re-dissolve the aqueous residue in 4 volumes of 1,4-dioxane [3]. 7. Neutralize the mixture to pH 6.5 - 7.0 using 1M Acetic Acid. Note: Avoid strong mineral acids like HCl to prevent the cleavage of the methoxymethyl ether.

Phase 3: Antisolvent Crystallization & Polymorph Control 8. Heat the neutralized solution to 75°C to ensure complete dissolution. 9. Seed the reactor with 0.5% w/w of pure trans-4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid crystals at 70°C. 10. Dose 6 volumes of pre-warmed Heptane (antisolvent) linearly over 3 hours. 11. Cool the suspension to 5°C at a controlled rate of 0.1°C/min to promote large, filterable crystal growth and prevent solvent entrapment. 12. Filter the slurry and wash the wet cake with 2 volumes of cold MTBE. Dry under vacuum at 45°C for 12 hours.

References
  • Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • 2,4-Diarylpyrrolidine-3-carboxylic Acids: Potent ETA Selective Endothelin Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Atrasentan Hydrochloride Crystalline Form 3. World Intellectual Property Organization (WO 2006/034234 A1).

Technical Support Center: Mitigating Degradation of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals tasked with maintaining the structural integrity of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid during long-term storage and handling.

Due to its unique structural features—a zwitterionic pyrrolidine-3-carboxylic acid core and a highly acid-sensitive methoxymethyl (MOM) ether—this active pharmaceutical ingredient (API) requires a rigorous, mechanistically informed storage strategy.

Part 1: Diagnostic Workflow

Before implementing a storage solution, you must accurately identify the degradation pathway. The flowchart below outlines the diagnostic logic for the three most common degradation routes.

DegradationWorkflow Start Analyze Stored API (HPLC/LC-MS) Decision Identify Primary Degradant Peak Start->Decision DegMOM MOM Cleavage (-44 Da / -CH2OMe) Decision->DegMOM Acid/Moisture DegDecarb Decarboxylation (-44 Da / -CO2) Decision->DegDecarb Thermal Stress DegOx N-Oxidation (+16 Da / +O) Decision->DegOx Oxidative Stress SolMOM Store as Zwitterion Desiccate & Control pH DegMOM->SolMOM SolDecarb Lower Storage Temp (-20°C or -80°C) DegDecarb->SolDecarb SolOx Purge with Argon/N2 Use Amber Vials DegOx->SolOx

Caption: Diagnostic workflow for identifying and mitigating primary API degradation pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS data shows a major degradant with a net mass loss of ~44 Da. How do I know if this is MOM ether cleavage or decarboxylation? Causality & Expert Insight: Both pathways result in an identical mass loss of 44 Da. The loss of the MOM group (-CH₂OCH₃, 45 Da) followed by protonation to form the benzyl alcohol (+1 Da) yields a net -44 Da change. Similarly, thermal loss of carbon dioxide (-CO₂, 44 Da) from the carboxylic acid yields a -44 Da change. To differentiate them without NMR, observe the chromatographic shift on a reverse-phase C18 column. The benzyl alcohol degradant (MOM cleavage) will elute slightly earlier than the parent API due to increased hydrogen-bonding capacity. Conversely, the decarboxylated pyrrolidine will elute significantly later, as the loss of the ionizable carboxylic acid destroys the molecule's polar zwitterionic character.

Q2: We confirmed the MOM group is cleaving during storage. What is driving this, and how do we stop it? Causality: The methoxymethyl (MOM) ether is an acetal-like moiety. While generally stable between pH 4 and 12, it is exquisitely sensitive to acidic environments[1]. Ambient moisture absorbed by the hygroscopic zwitterion can create localized acidic microenvironments. Furthermore, if your API was crystallized as a hydrochloride (HCl) salt, the inherent acidity will rapidly protonate the acetal oxygen, driving spontaneous hydrolysis into the corresponding alcohol and formaldehyde[2]. Solution: Store the compound as a free base/zwitterion rather than an acidic salt. If an acidic salt form is mandatory for bioavailability, you must eliminate all ambient moisture using rigorous lyophilization and desiccation (see Protocol 1).

Q3: The API powder is turning yellowish over a 6-month period at room temperature, and we see a +16 Da peak. What is the mechanism? Causality: The secondary amine within the pyrrolidine ring is highly susceptible to oxidation, forming an N-oxide. This is accelerated by atmospheric oxygen, light exposure, and trace transition metal impurities from the synthesis process[3]. Solution: Transition to amber glass vials to prevent photo-oxidation and implement an inert gas (Argon) purging protocol prior to sealing.

Part 3: Quantitative Stability Data

To establish a baseline for your control strategies, refer to the expected degradation limits under standard International Council for Harmonisation (ICH) storage conditions[4].

Table 1: ICH Q1A(R2) Stability Testing Matrix for the Target API

Study TypeStorage ConditionMinimum DurationPrimary Degradation RiskAcceptable Limit
Long-Term -20°C ± 5°C12 MonthsNone (Baseline stability)< 0.5% Total Impurities
Accelerated 40°C ± 2°C / 75% RH6 MonthsMOM Hydrolysis, Oxidation< 1.0% Total Impurities
Acid Stress 0.1M HCl, 25°C24 HoursRapid MOM CleavageTarget 5–20% Degradation
Thermal Stress 60°C7 DaysDecarboxylationTarget 5–20% Degradation

Part 4: Self-Validating Experimental Protocols

Protocol 1: Lyophilization and Inert Packaging for Long-Term Storage

Purpose: To eliminate moisture-driven MOM hydrolysis and oxygen-driven N-oxidation.

  • Preparation: Dissolve the API in a mixture of MS-grade Water/tert-Butanol (80:20 v/v). Ensure the pH is strictly neutral (pH 7.0) to protect the MOM ether[1].

  • Freezing: Shell-freeze the solution in amber glass lyophilization vials using a dry ice/acetone bath to maximize the surface area for sublimation.

  • Lyophilization: Lyophilize at -40°C and <50 mTorr for 48 hours.

  • Inert Purging: Backfill the lyophilizer chamber with high-purity Argon gas (not Nitrogen, as Argon is heavier and settles over the powder more effectively).

  • Capping: Mechanically stopper the vials while still under the Argon atmosphere.

  • Self-Validation Step: Pull one "dummy" vial from the batch and immediately perform a Karl Fischer (KF) titration. Validation Criterion: The moisture content must read <0.5% w/w. If it exceeds this, the batch must be re-lyophilized, as residual moisture will inevitably cleave the MOM group over time.

Protocol 2: Forced Degradation (Stress) Testing

Purpose: To validate that your HPLC method is "stability-indicating" and capable of resolving all degradation products from the main API peak[5].

  • Acid Hydrolysis (MOM Cleavage): Dissolve 1 mg/mL API in 50% Acetonitrile / 50% 0.1M HCl. Stir at 25°C for 24 hours. Neutralize with 0.1M NaOH before injection.

  • Thermal Stress (Decarboxylation): Place 10 mg of solid API in a sealed vial at 60°C for 7 days[6]. Dissolve in mobile phase prior to injection.

  • Oxidative Stress (N-Oxidation): Dissolve 1 mg/mL API in 50% Acetonitrile / 50% 3% H₂O₂. Stir at room temperature for 24 hours in the dark.

  • Self-Validation Step (Mass Balance): For each stress condition, calculate the mass balance by summing the Area Under the Curve (AUC) of the parent API and all degradant peaks. Validation Criterion: The total AUC must equal 98–102% of the unstressed control AUC. A mass balance failure (<98%) indicates that volatile degradants (like formaldehyde from MOM cleavage) are escaping, or degradants are permanently retained on the column, requiring immediate adjustment of your chromatographic gradient.

Part 5: References

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. AdiChemistry.[Link]

  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs) - Rwanda FDA. Rwanda FDA.[Link]

  • Annex 10 - ICH. International Council for Harmonisation (ICH).[Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass Laboratories.[Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the quantitative analysis of 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we address common challenges and frequently asked questions to help you develop a robust, sensitive, and reproducible method.

I. Frequently Asked Questions (FAQs)

This section covers essential questions you might have when starting your method development.

Q1: What is the best ionization mode for this compound, ESI+ or ESI-?

Answer: 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a zwitterionic compound at neutral pH, possessing both a basic pyrrolidine nitrogen and an acidic carboxylic acid group. This allows for ionization in both positive (ESI+) and negative (ESI-) modes.

  • Negative Ion Mode (ESI-): This is often the preferred mode for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.[1][2] This can lead to a very clean and stable precursor ion, often resulting in higher sensitivity and less background noise.

  • Positive Ion Mode (ESI+): The pyrrolidine nitrogen is a basic site that can be protonated to form the [M+H]⁺ ion. This mode can also be effective, but it's worth noting that molecules with basic nitrogen moieties can sometimes exhibit more complex in-source fragmentation.[3][4]

Recommendation: Evaluate both polarities during initial method development. Start with ESI- as it is generally more robust for carboxylic acids. However, if sensitivity is insufficient or matrix effects are severe, ESI+ should be thoroughly investigated. The choice may ultimately depend on the sample matrix and the required limits of detection.

Q2: I don't have a standard for this compound yet. How can I predict the precursor and product ions for setting up the MRM method?

Answer: Without a standard, you can make educated predictions based on the compound's structure and common fragmentation pathways. For more precise predictions, in silico fragmentation software is an invaluable tool.[5][6][7][8][9]

Predicted Mass Information:

  • Molecular Formula: C₁₃H₁₇NO₃

  • Monoisotopic Mass: 235.1208 Da

Predicted Precursor Ions:

  • ESI+: [M+H]⁺ = m/z 236.1281

  • ESI-: [M-H]⁻ = m/z 234.1134

Predicted Fragmentation and Potential Product Ions:

The fragmentation of this molecule will likely involve a few key pathways:

  • Loss of CO₂ (Decarboxylation): A common fragmentation for carboxylic acids, especially in ESI-.

  • Neutral Loss of the Pyrrolidine Moiety: The bond between the phenyl group and the pyrrolidine ring can cleave.

  • Fragmentation of the Methoxymethyl Group: Loss of formaldehyde (CH₂O) or the methoxy group (OCH₃).

Based on these principles, here are some predicted Multiple Reaction Monitoring (MRM) transitions to start with:

Ionization ModePrecursor Ion (Q1) m/zPredicted Product Ion (Q3) m/zPredicted Fragmentation
ESI+ 236.1189.1Loss of H₂O and CO
121.1Methoxymethylbenzyl cation
70.1Pyrrolidine iminium ion
ESI- 234.1189.1Loss of CO₂ (Decarboxylation)
119.1Phenylpyrrolidine fragment

Disclaimer: These are in silico predictions. Empirical optimization with a certified standard is required for method validation.

Q3: What type of LC column is most suitable for this polar compound?

Answer: Due to its polar and zwitterionic nature, retaining and resolving this analyte on a traditional C18 column can be challenging. You have two primary strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for polar compounds. It uses a polar stationary phase (like bare silica, or phases bonded with amide, diol, or zwitterionic functionalities) and a high-organic mobile phase. This promotes partitioning of the polar analyte into the aqueous layer on the surface of the stationary phase, leading to good retention.[10]

  • Reversed-Phase (RP) Chromatography with Modifications: If you must use a reversed-phase column (e.g., C18), you will likely need to use a mobile phase with no or very low organic content at the start of your gradient. Using ion-pairing agents is an option but is often avoided in LC-MS due to ion suppression. A better approach for RP is to use columns with embedded polar groups or to carefully control the mobile phase pH to ensure the analyte is in a single, less polar form.

Recommendation: Start with a HILIC column (e.g., a zwitterionic or amide phase) for better retention and peak shape. A typical HILIC mobile phase would be acetonitrile with a small percentage of an aqueous buffer like ammonium formate or ammonium acetate.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: Poor Sensitivity / Low Signal Intensity
Possible Cause Troubleshooting Steps & Explanation
Suboptimal Ionization 1. Re-evaluate Ionization Mode: As discussed in the FAQ, if you are in ESI+, try ESI-. Carboxylic acids often show significantly better response in negative mode. 2. Optimize Mobile Phase pH: The pH of the mobile phase dramatically affects ionization efficiency. For ESI-, a slightly basic pH (e.g., using 5 mM ammonium acetate, pH~7-8) can ensure the carboxylic acid is fully deprotonated. For ESI+, an acidic pH (e.g., 0.1% formic acid) will ensure the pyrrolidine nitrogen is protonated.
Inefficient Desolvation 1. Optimize Source Parameters: Systematically tune the ion source temperature and gas flows (nebulizing and drying gas). Insufficient heat or gas flow will lead to incomplete desolvation of droplets, reducing the number of gas-phase ions reaching the mass analyzer. 2. Check Mobile Phase Composition: High surface tension (from high aqueous content) can hinder droplet formation and evaporation. Ensure your LC method is compatible with efficient ESI.
Incorrect MS/MS Parameters 1. Optimize Declustering Potential (DP) and Collision Energy (CE): These are the most critical parameters for ion transmission and fragmentation. Perform a compound optimization experiment by infusing a standard solution and ramping both DP and CE to find the values that yield the maximum signal for your chosen transition. (See Protocol 1 below).
Matrix Effects 1. Assess for Ion Suppression: The most common cause of low sensitivity in bioanalysis is ion suppression from co-eluting matrix components.[8] Perform a post-column infusion experiment to identify regions of suppression in your chromatogram (See Protocol 2 below). 2. Improve Sample Preparation: If suppression is present, enhance your sample cleanup. Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). (See Diagram 2 below).
Protocol 1: Step-by-Step Collision Energy (CE) Optimization
  • Prepare a 100-500 ng/mL solution of your analyte in a mobile-phase-like solvent.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • In the instrument software, set up a method to monitor your chosen precursor ion (e.g., m/z 234.1).

  • Create a series of experiments where you scan for product ions while ramping the Collision Energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in small increments (2-5 eV).

  • Analyze the resulting data to find the CE value that produces the highest intensity for your desired product ion.

  • Repeat this process for the Declustering Potential (DP) to ensure optimal ion transmission into the mass analyzer.

Diagram 1: Systematic MS/MS Parameter Optimization

G cluster_0 Compound Optimization Workflow A 1. Infuse Analyte Standard B 2. Optimize Precursor Ion (Full Scan Q1) A->B C 3. Ramp Declustering Potential (DP) (Find Max Precursor Intensity) B->C D 4. Select Precursor in Q1 Perform Product Ion Scan C->D E 5. Ramp Collision Energy (CE) D->E F 6. Identify Most Abundant & Stable Product Ion(s) E->F G 7. Finalize MRM Transition (Q1/Q3 Pair) F->G H 8. Fine-tune CE for Final MRM Transition G->H

Caption: Workflow for optimizing key MS/MS parameters.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Cause Troubleshooting Steps & Explanation
Secondary Interactions on LC Column 1. Adjust Mobile Phase Buffer: If using a reversed-phase column, residual silanols can interact with the basic pyrrolidine group, causing peak tailing. Increase the ionic strength of your mobile phase (e.g., increase ammonium formate from 10 mM to 20 mM) or slightly lower the pH with formic acid to minimize these interactions. 2. Switch to HILIC: As mentioned, HILIC columns are often better suited for this type of analyte and can provide more symmetrical peak shapes.
Injection Solvent Mismatch 1. Match Injection Solvent to Mobile Phase: Injecting a sample in a solvent significantly stronger than the initial mobile phase will cause peak distortion. This is especially critical in HILIC, where the injection solvent should have a high organic content, similar to the mobile phase. If your sample extract is in a largely aqueous solution, try to evaporate and reconstitute it in a compatible solvent (e.g., 90% acetonitrile).
Column Overload 1. Reduce Injection Volume/Concentration: Injecting too much mass on the column can saturate the stationary phase, leading to broad, fronting peaks. Dilute your sample or reduce the injection volume and re-assess the peak shape.
Column Degradation 1. Flush or Replace Column: Over time, columns can become fouled with matrix components or the stationary phase can degrade, especially at extreme pH. Try flushing the column according to the manufacturer's instructions or replace it with a new one.
Problem 3: High Background Noise or Interferences
Possible Cause Troubleshooting Steps & Explanation
Matrix Effects (Ion Enhancement) 1. Improve Chromatographic Separation: Modify your LC gradient to better separate your analyte from the interfering peak. A shallower, longer gradient can often resolve co-eluting species. 2. Use a More Selective Sample Prep: As with ion suppression, a more rigorous sample preparation method like SPE will remove more interfering components than a simple "dilute-and-shoot" or protein precipitation.
Contamination 1. Check Solvents and Vials: Ensure you are using high-purity, LC-MS grade solvents. Plasticizers and other contaminants can leach from low-quality vials or solvent bottles. 2. Run Blanks: Inject a series of blank samples (injection solvent, extracted matrix without analyte) to pinpoint the source of the contamination.
Non-Specific MRM Transition 1. Choose a More Specific Product Ion: If your product ion corresponds to a very common loss (like water), it may be prone to interference. Re-optimize your CE (Protocol 1) to see if a more structurally specific, higher mass fragment can be used, even if it is slightly less intense. A more specific transition often leads to a better signal-to-noise ratio.
Protocol 2: Qualitative Assessment of Matrix Effects via Post-Column Infusion
  • Prepare a ~100 ng/mL solution of your analyte standard. Infuse this solution into the mass spectrometer after the LC column using a T-junction, at a flow rate of 5-10 µL/min.

  • Set up the mass spectrometer to continuously monitor the MRM transition for your analyte. This will create a stable, flat baseline signal.

  • While the standard is infusing, inject a blank, extracted matrix sample (e.g., plasma extract prepared with your sample preparation method).

  • Monitor the baseline signal of your analyte. Any significant dip in the signal indicates ion suppression at that retention time. An increase indicates ion enhancement.

  • Compare the retention time of your analyte with the regions of suppression/enhancement to determine if your method is at risk.

Diagram 2: Mitigating Matrix Effectsdot

G

Sources

Preventing racemization of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid during amide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Racemization of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid During Amide Coupling

Overview When synthesizing amides from 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid, preserving the stereochemical integrity at the C3 and C4 positions is critical. The C3 position (alpha to the carboxylic acid) is highly susceptible to base-catalyzed epimerization during carboxylate activation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure >98% diastereomeric excess (de).

Part 1: Mechanistic FAQs

Q1: Why does this specific pyrrolidine-3-carboxylic acid derivative racemize so easily? A1: The racemization (technically epimerization, as C4 is also a stereocenter) is driven by the increased acidity of the C3 alpha-proton upon activation of the carboxylic acid. When the acid is converted to a highly reactive intermediate (e.g., an O-acylisourea), the electron-withdrawing effect drastically lowers the pKa of the C3 proton. In the presence of a base, this proton is abstracted to form a planar enolate intermediate. The adjacent 4-(methoxymethyl)phenyl group at C4 can further stabilize this enolate through steric and electronic effects. Reprotonation occurs non-selectively from either face, leading to a loss of chiral integrity 1.

G A Activated C3-Carboxylic Acid (High alpha-proton acidity) B Base-Catalyzed Deprotonation A->B C Planar Enolate Intermediate (Loss of C3 Stereochemistry) B->C D Non-Selective Reprotonation C->D E Epimerized/Racemized Amide Product D->E

Caption: Mechanism of base-catalyzed epimerization via enolate intermediate.

Q2: Which coupling reagents are most effective at preventing this enolization? A2: The fundamental strategy is to minimize the lifetime of the highly reactive, enolization-prone intermediate.

  • DIC / OxymaPure: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has an ideal pKa of ~4.6. It rapidly intercepts the O-acylisourea formed by DIC to create a highly reactive but stable active ester. This prevents rearrangement and suppresses alpha-proton abstraction 2, 3.

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is an organophosphorus reagent that mediates amide bond formation with remarkable resistance to racemization. It operates via a stable HOOBt ester intermediate and does not require strong basic conditions, making it ideal for sensitive substrates 4.

Q3: How do I select the right base if one is absolutely required? A3: If your amine component is a hydrochloride salt, a base is mandatory to liberate the free amine. Avoid unhindered, strong bases like Triethylamine (TEA) or even Diisopropylethylamine (DIPEA) if possible. Instead, utilize 2,4,6-trimethylpyridine (TMP, collidine) or N-methylmorpholine (NMM). TMP is sterically hindered and significantly less likely to abstract the C3 alpha-proton.

Part 2: Quantitative Data & Reagent Selection

The following table summarizes the expected performance of various coupling systems when applied to highly sensitive alpha-chiral carboxylic acids like our pyrrolidine-3-carboxylic acid derivative.

Table 1: Comparison of Coupling Reagents for Alpha-Chiral Acids

Coupling SystemRecommended BaseRelative Enolization RiskExpected Diastereomeric Excess (de)Safety / Byproduct Profile
HATU DIPEAHigh (Fast over-activation)70 - 85%High (Uronium, Allergic)
EDC / HOBt DIPEA / NMMModerate85 - 92%Moderate
DIC / OxymaPure None / TMPVery Low> 98%Low (Non-explosive)
DEPBT DIPEA / NoneVery Low> 98%Low

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every coupling reaction must be treated as a self-validating system. This means incorporating In-Process Controls (IPCs) to verify chiral integrity before downstream processing.

Protocol A: Base-Free DIC/OxymaPure Coupling (Preferred)

Causality Insight: By utilizing DIC and OxymaPure without an external tertiary amine, you completely remove the primary catalyst for enolization.

  • Preparation: Dissolve 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF or DCM (0.1 M concentration).

  • Thermodynamic Control: Cool the mixture to 0 °C using an ice bath. Lower temperatures reduce the kinetic rate of alpha-proton abstraction.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise over 5 minutes. Stir at 0 °C for 10 minutes to allow the stable Oxyma active ester to form.

  • Coupling: Add the free amine component (1.1 eq). If the amine is a salt, add 2,4,6-trimethylpyridine (TMP) (1.1 eq) concurrently.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.

  • Self-Validation (IPC): Before aqueous workup, withdraw a 10 µL aliquot, dilute in methanol, and analyze via Chiral SFC or HPLC to confirm the diastereomeric ratio (dr). Proceed to workup only if de > 98%.

Protocol B: DEPBT-Mediated Coupling (Alternative for Sterically Hindered Amines)

Causality Insight: DEPBT generates a highly stable HOOBt ester without the transient highly basic intermediates seen with uronium salts (like HATU).

  • Preparation: Dissolve the carboxylic acid (1.0 eq), the amine component (1.1 eq), and DEPBT (1.2 eq) in anhydrous THF or DMF at 0 °C.

  • Base Addition: Slowly add DIPEA or TMP (2.0 eq) dropwise. Note: DEPBT's mechanism is remarkably resistant to racemization even in the presence of DIPEA.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 12 hours.

  • Self-Validation (IPC): Perform Chiral SFC analysis on a crude aliquot to validate stereochemical retention.

Workflow S1 1. Dissolve Acid & OxymaPure in anhydrous DMF/DCM S2 2. Cool to 0 °C (Thermodynamic Control) S1->S2 S3 3. Add DIC dropwise (Form Active Ester) S2->S3 S4 4. Add Amine & TMP (Weak Base) S3->S4 S5 5. HPLC/SFC Chiral Analysis (Self-Validation) S4->S5

Caption: Step-by-step workflow for racemization-free amide coupling.

Part 4: Troubleshooting Matrix

Observed IssueProbable CauseCorrective Action
High Epimerization (>5%) Base is too strong or in excess.Switch from DIPEA/TEA to TMP. Ensure base stoichiometry does not exceed the amine salt equivalents.
Incomplete Coupling Active ester is too stable or amine is sterically hindered.Switch to Protocol B (DEPBT) or gently warm the reaction to 30 °C after the active ester is fully formed.
O-Acylisourea Byproducts Insufficient OxymaPure or slow active ester formation.Ensure OxymaPure is fully dissolved before adding DIC. Increase OxymaPure to 1.2 eq.

References

  • Epimerisation in Peptide Synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization Source: Biopolymers / NIH URL:[Link]

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Validation & Comparative

A Comparative Guide to 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid and Standard Pyrrolidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure provides an excellent platform for creating three-dimensional diversity, a key aspect in designing potent and selective drug candidates.[3] This guide provides a detailed comparison of a specifically functionalized derivative, 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid , against more "standard" or foundational pyrrolidine scaffolds.

This analysis will delve into the structural nuances, physicochemical properties, and potential biological implications of these different pyrrolidine-based molecules, supported by experimental data from relevant literature.

The Featured Scaffold: 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid

The compound 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a disubstituted pyrrolidine derivative. Its structure features a carboxylic acid group at the 3-position and a 4-(methoxymethyl)phenyl group at the 4-position. The stereochemistry of these substituents (cis or trans) would significantly impact its biological activity.[3]

While specific experimental data for this exact molecule is not extensively available in the public domain, we can infer its potential properties and performance based on structure-activity relationship (SAR) studies of similar 4-aryl-pyrrolidine-3-carboxylic acid derivatives.

Structural and Physicochemical Considerations:

  • 4-Aryl Substitution: The presence of a phenyl group at the 4-position is a common feature in many biologically active pyrrolidines. This group can engage in various interactions with biological targets, including hydrophobic and pi-stacking interactions.

  • Methoxymethyl Substituent: The methoxymethyl group (-CH₂OCH₃) on the phenyl ring adds a degree of polarity and potential for hydrogen bonding, which can influence solubility and target engagement.

  • 3-Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that is often crucial for binding to target proteins, for example, by forming salt bridges or hydrogen bonds with amino acid residues in an active site.[4] It also significantly influences the compound's acidity and water solubility.[5]

Standard Pyrrolidine Scaffolds for Comparison

For the purpose of this guide, "standard pyrrolidine scaffolds" are defined as simpler, well-characterized pyrrolidine structures that serve as common starting points or references in drug discovery. We will consider three main examples:

  • Pyrrolidine-3-carboxylic Acid: The unsubstituted parent structure of the featured compound.

  • Proline (Pyrrolidine-2-carboxylic Acid): A naturally occurring amino acid and one of the most widely utilized pyrrolidine scaffolds.

  • 2-Pyrrolidinone: A lactam derivative of pyrrolidine, forming the core of the "racetam" class of nootropic drugs.

Comparative Analysis: Physicochemical and Structural Properties

Property4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid (Predicted)Pyrrolidine-3-carboxylic AcidProline (L-Proline)2-Pyrrolidinone
Molecular Weight ~265.3 g/mol 115.13 g/mol [5]115.13 g/mol 85.10 g/mol
logP (Predicted) Higher than unsubstituted-3.2[5]-2.6-0.8
Key Functional Groups Carboxylic acid, secondary amine, ether, aromatic ringCarboxylic acid, secondary amine[5]Carboxylic acid, secondary amineLactam
3D Shape More complex and defined due to the bulky aryl substituentFlexibleConstrained ringRelatively planar lactam
Chirality Contains at least two chiral centers (C3 and C4)Contains one chiral center (C3)Contains one chiral center (C2)Achiral

Table 1: Comparison of Physicochemical and Structural Properties.

The introduction of the 4-(4-(methoxymethyl)phenyl) group is expected to significantly increase the lipophilicity (higher logP) of the featured compound compared to the highly polar parent pyrrolidine-3-carboxylic acid and proline. This modification can have a profound impact on its pharmacokinetic profile, including cell membrane permeability and metabolic stability.

Comparative Analysis: Biological Activity and Therapeutic Potential

The functionalization of the pyrrolidine ring dictates its biological activity. The following sections compare the known activities of standard scaffolds with the potential applications of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid based on SAR data from analogous compounds.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted pyrrolidine derivatives.[6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

  • Standard Scaffolds: While simple pyrrolidines are not typically potent anticancer agents themselves, they are key building blocks for more complex and active molecules. For instance, derivatives of 5-oxopyrrolidine have shown promising anticancer activity.

  • Featured Scaffold's Potential: The 4-aryl substitution is a common motif in anticancer pyrrolidines. SAR studies on 4-aryl-N-benzylpyrrolidine-3-carboxamides have revealed that substituents on the aryl ring are crucial for potency.[7] The methoxymethyl group on our featured compound could potentially enhance binding to specific anticancer targets.

Antimicrobial Activity

Pyrrolidine derivatives have been explored for their antibacterial and antifungal properties.[1]

  • Standard Scaffolds: Certain derivatives of pyrrolidine-2-carboxamides have shown significant antimicrobial activity.

  • Featured Scaffold's Potential: The biological activity of pyrrolidine-based antimicrobials is highly dependent on the substitution pattern. While no direct data is available for the featured compound, its structural similarity to other biologically active 4-aryl pyrrolidines suggests it could be a candidate for antimicrobial screening.

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is a well-established pharmacophore for CNS-active drugs.

  • Standard Scaffolds:

    • Proline and its derivatives are involved in neurotransmission and have been investigated for their role in neurological disorders.

    • 2-Pyrrolidinone is the core of nootropic drugs like Piracetam, which are known to enhance cognitive function.[7]

  • Featured Scaffold's Potential: 4-Aryl-pyrrolidine-3-carboxylic acid derivatives have been investigated as antagonists for ionotropic glutamate receptors, highlighting their potential in treating neurological conditions.[4][8] The specific substitutions on the phenyl ring play a critical role in receptor affinity and selectivity.[8]

Synthesis Strategies

The synthesis of substituted pyrrolidines can be broadly approached through two main strategies: the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring from acyclic precursors.[3] For 4-aryl-pyrrolidine-3-carboxylic acids, a common and effective method is the [3+2] cycloaddition reaction.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Further Modification A Aryl-substituted α,β-unsaturated ester C [3+2] Cycloaddition A->C B Azomethine ylide precursor (e.g., N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine) B->C D Racemic trans-4-aryl-pyrrolidine- 3-carboxylic acid ester C->D Forms the pyrrolidine ring E Hydrolysis D->E F Final Product: 4-Aryl-pyrrolidine-3-carboxylic acid E->F

Caption: General workflow for the synthesis of 4-aryl-pyrrolidine-3-carboxylic acids.

Experimental Protocols

To evaluate the biological potential of novel pyrrolidine derivatives like 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid, standardized in vitro assays are essential.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is widely used to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

G A Seed cancer cells in 96-well plate B Treat with test compound A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to assess the antimicrobial activity of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The pyrrolidine scaffold is a remarkably versatile platform in drug discovery. While standard scaffolds like proline and pyrrolidinone have well-defined roles and activities, functionalized derivatives such as 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid offer opportunities for fine-tuning physicochemical properties and biological activities.

Based on the structure-activity relationships of related compounds, the introduction of the 4-(methoxymethyl)phenyl group is likely to enhance lipophilicity and provide additional points of interaction with biological targets compared to simpler pyrrolidine scaffolds. This could translate to improved potency and a different pharmacological profile. However, without direct experimental data, these remain well-informed hypotheses. The synthesis and rigorous biological evaluation of 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid are necessary to fully elucidate its potential as a novel therapeutic agent.

References

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Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Assay for 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison and Method Validation Deep Dive

In the landscape of pharmaceutical development, the journey from a promising molecule to a regulated therapeutic is paved with rigorous analytical scrutiny. The reliability of data is paramount, and at its core lies the validated analytical method. This guide provides an in-depth validation protocol for a crucial assay: the quantification of 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid (herein referred to as CMPA), a potential pharmaceutical intermediate or active ingredient.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple checklist. It delves into the causality behind experimental choices and establishes a framework for a self-validating system, grounded in internationally recognized standards. We will compare the established High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against modern alternatives, providing the data and rationale necessary for informed decision-making in a research and quality control setting.

The Analytical Challenge: Quantifying CMPA

The structure of CMPA, featuring a pyrrolidine ring, a carboxylic acid, and a substituted phenyl group, presents a moderate polarity, making it an ideal candidate for reverse-phase HPLC. The phenyl ring provides a chromophore, enabling straightforward quantification using a UV detector. A validated assay is critical to ensure the identity, purity, and strength of the compound throughout the drug development lifecycle. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2].

Proposed HPLC Method: A Rationale-Driven Approach

Based on the physicochemical properties of CMPA, the following reverse-phase HPLC method was developed as the foundation for our validation study.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, robust HPLC system ensures method transferability.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 provides excellent retention for moderately nonpolar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid controls the pH to keep the carboxylic acid moiety protonated, ensuring good peak shape and consistent retention.
Gradient 30% B to 80% B over 10 minutesA gradient elution ensures the timely elution of CMPA while separating it from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV at 230 nmThe substituted phenyl ring is expected to have strong absorbance near this wavelength.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.

The Validation Workflow: An Interconnected System

Method validation is not a series of isolated tests but an integrated process where each parameter builds upon the last. The overall workflow ensures that the method is reliable and fit for purpose.

G Dev Method Development Proto Write Validation Protocol Dev->Proto SST System Suitability Testing (SST) Proto->SST Spec Specificity / Selectivity SST->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD / LOQ Acc->LOD Prec->LOD Rob Robustness LOD->Rob Report Final Validation Report Rob->Report Compile Data

Figure 1: HPLC Method Validation Workflow.

Validation Parameters: Protocols and Acceptance Criteria

The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures[3][4][5].

System Suitability

Purpose: To ensure the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a prerequisite for all other validation tests.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of CMPA at a working concentration (e.g., 100 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the performance parameters.

Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Specificity (Selectivity)

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[1][2][6].

Protocol:

  • Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks at the retention time of CMPA.

  • Placebo Analysis: Analyze a placebo sample (all formulation components except CMPA) to check for excipient interference.

  • Forced Degradation: Subject a CMPA solution to stress conditions (acid, base, peroxide, heat, light) to generate degradation products. Analyze the stressed samples to ensure the CMPA peak is resolved from all degradant peaks (peak purity analysis is recommended if a Diode Array Detector is available).

Acceptance Criteria:

  • No significant interfering peaks are observed at the retention time of the CMPA peak in the blank and placebo chromatograms.

  • The CMPA peak should be spectrally pure and resolved from degradation peaks in all stressed samples (Resolution > 2.0).

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range[1][7]. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision[7].

Protocol:

  • Prepare a stock solution of CMPA reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.

Hypothetical Linearity Data:

Concentration (µg/mL) Mean Peak Area (n=3)
80 798500
90 901200
100 1002500
110 1099800

| 120 | 1203000 |

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

  • Visual Inspection: The data points should not show significant deviation from the fitted line.

Accuracy (Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples[8].

Protocol:

  • Prepare placebo samples.

  • Spike the placebo with known amounts of CMPA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Accuracy Data:

Level Spiked Conc. (µg/mL) Mean Measured Conc. (µg/mL) % Recovery
80% 80.0 79.6 99.5%
100% 100.0 100.5 100.5%

| 120% | 120.0 | 119.4 | 99.5% |

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision[6].

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of CMPA at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for the results from both studies.

Hypothetical Precision Data:

Precision Level Parameter Result
Repeatability %RSD of 6 replicates 0.85%

| Intermediate Precision | %RSD of 12 replicates (Day 1 + Day 2) | 1.10% |

Acceptance Criteria:

  • %RSD: ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[1].

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[1].

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of CMPA.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The method should also demonstrate acceptable precision (%RSD ≤ 10%) and accuracy at the LOQ concentration.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[9].

Protocol:

  • Prepare a system suitability solution.

  • Vary key HPLC parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (± 2% organic)

  • Inject the solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Retention time and peak area should show no significant changes, demonstrating the method's reliability.

Comparative Analysis: HPLC vs. UPLC and LC-MS

While the validated HPLC-UV method is robust and fit for purpose, alternative technologies offer distinct advantages and disadvantages.

FeatureHPLC-UV (Validated Method)UPLC-UVLC-MS
Principle Separation based on partitioning; detection via UV absorbance.Uses smaller particles (<2 µm) for higher efficiency separation.Separation by LC, detection by mass-to-charge ratio.
Speed Moderate (e.g., 15 min run time).High (e.g., < 5 min run time).Moderate to High, depending on LC front-end.
Sensitivity Good for assay-level quantification.Similar or slightly better than HPLC due to sharper peaks.Excellent; orders of magnitude higher than UV. Ideal for trace analysis.
Selectivity Good; relies on chromatographic resolution.Excellent chromatographic resolution.Unmatched; can distinguish compounds with the same retention time but different mass.
Cost Low (instrumentation and operation).Moderate (higher pressure systems, more expensive columns).High (instrumentation, maintenance, gas supply).
Best For Routine QC, assay, and purity testing of known compounds.High-throughput screening, complex mixture analysis.Impurity identification, metabolomics, bioanalysis, trace-level quantification.

Interrelation of Validation Parameters

The validation parameters are not independent. Understanding their logical relationship is key to an efficient validation strategy. For instance, a method must first be proven specific before its linear response can be trusted.

G Specificity Specificity Linearity Linearity Specificity->Linearity is a prerequisite for Range Range Linearity->Range defines Accuracy Accuracy Linearity->Accuracy is required for Precision Precision Linearity->Precision is required for Range->Accuracy is tested over Range->Precision is tested over LOQ LOQ Accuracy->LOQ defines lower limit Precision->LOQ defines lower limit

Figure 2: Logical Relationships of Validation Parameters.

Final Assessment

This guide has detailed a comprehensive validation for an HPLC assay of 4-(4-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid. By following the protocols outlined and meeting the specified acceptance criteria, this method can be considered fully validated according to ICH guidelines and fit for its intended purpose in a regulated environment. The comparative analysis confirms that while alternative technologies exist, the chosen HPLC-UV method represents a pragmatic and scientifically sound choice for routine quality control applications.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review. Retrieved from [Link]

  • JETIR. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Medwin Publishers. (2023). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Retrieved from [Link]

  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • Lab-Training.com. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Retrieved from [Link]

  • PubMed. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical approach to validation of HPLC methods under current good manufacturing practices. Retrieved from [Link]

  • Scribd. (n.d.). A Practical Approach To Validation of HPLC Methods Under Current Good Manufacturing Practices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

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Sources

A Researcher's Guide to Mass Spectrometry Fragmentation: Validating the Structure of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a pivotal analytical technique for this purpose. This guide provides an in-depth, expert-led comparison for validating the fragmentation pattern of a novel pyrrolidine derivative, 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid (MW: 235.12 g/mol ). We will explore the predicted fragmentation pathways based on first principles of chemical reactivity in the gas phase, present a robust experimental protocol for data acquisition, and compare the theoretical data with expected experimental outcomes. This document serves as a practical guide for researchers, scientists, and drug development professionals to not only validate this specific molecule but also to apply these principles to other complex small molecules.

Mechanistic Insight: Predicting the Fragmentation Cascade

The fragmentation of a molecule under Collision-Induced Dissociation (CID) is not a random process; it is governed by the inherent chemical stability of its constituent parts. The structure of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid presents several key features that will direct its fragmentation: a basic pyrrolidine nitrogen, an acidic carboxylic acid group, a stable aromatic ring, and a labile methoxymethyl ether linkage.

Upon electrospray ionization in positive ion mode (ESI+), the most basic site, the secondary amine of the pyrrolidine ring, will readily accept a proton to form the [M+H]⁺ precursor ion (m/z 236.13). The subsequent fragmentation cascade is driven by the stabilization of charge and the elimination of stable neutral molecules.

Key predicted fragmentation pathways include:

  • Neutral Loss of Water (H₂O): A common fragmentation pathway for molecules containing a carboxylic acid, proceeding via the loss of 18.01 Da.[1][2]

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44.01 Da) is a characteristic fragmentation for carboxylic acids, especially in negative ion mode, but can also be observed in positive mode.[1][3]

  • Pyrrolidine Ring Fragmentation: The protonated pyrrolidine ring can be challenging, as it often sequesters the charge, leading to a dominant and uninformative fragment ion corresponding to the iminium ion of the ring itself.[4][5] However, cleavage of the substituents from the ring is also expected.

  • Benzylic Cleavage: The bond between the pyrrolidine ring and the phenyl group is a point of likely cleavage. Furthermore, the methoxymethyl group provides a key signature. Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃, 31.02 Da) or, more commonly, the formation of a highly stable tropylium-like ion (m/z 91) via rearrangement following the loss of the pyrrolidine-3-carboxylic acid moiety.[6]

Predicted Fragmentation Pathway Diagram

The following diagram illustrates the primary predicted fragmentation cascade for the [M+H]⁺ ion of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid.

Fragmentation_Pathway precursor [M+H]⁺ m/z 236.13 C₁₃H₁₈NO₃⁺ frag1 Fragment A m/z 218.12 C₁₃H₁₆NO₂⁺ precursor->frag1 - H₂O (18.01 Da) frag2 Fragment B m/z 190.12 C₁₂H₁₆NO⁺ precursor->frag2 - HCOOH (46.01 Da) frag3 Fragment C m/z 121.06 C₈H₉O⁺ precursor->frag3 - C₅H₈NO₂ (114.07 Da) (Pyrrolidine-3-COOH) frag5 Fragment E m/z 70.06 C₄H₈N⁺ precursor->frag5 - C₉H₁₀O₃ (166.06 Da) (Methoxymethylphenyl-carboxy) frag4 Fragment D m/z 91.05 C₇H₇⁺ frag3->frag4 - CH₂O (30.01 Da)

Caption: Predicted ESI+ fragmentation pathway for 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid.

Predicted vs. Experimental Data Comparison

A core component of validation is the direct comparison of theoretically derived mass-to-charge ratios with high-resolution mass spectrometry (HRMS) data. The table below outlines the predicted key fragments and provides columns for researchers to input their experimental findings.

Predicted m/zProposed Fragment Ion FormulaNeutral Loss (Da)Proposed StructureExperimental m/z (User Input)Mass Error (ppm) (User Input)
236.1287[C₁₃H₁₈NO₃]⁺-[M+H]⁺ (Precursor Ion)
218.1181[C₁₃H₁₆NO₂]⁺H₂O (18.0106)Loss of water from carboxylic acid
190.1232[C₁₂H₁₆NO]⁺HCOOH (46.0055)Loss of formic acid
121.0653[C₈H₉O]⁺C₅H₈NO₂ (114.0555)Methoxymethylbenzyl cation
91.0548[C₇H₇]⁺CH₂O (30.0105) from m/z 121.07Tropylium ion
70.0657[C₄H₈N]⁺C₉H₁₀O₃ (166.0629)Pyrrolidinyl iminium ion

The Self-Validating Protocol: An Experimental Workflow

Trustworthiness in scientific data is built upon methodological transparency. The following protocol is designed to be a self-validating system, providing the necessary steps to acquire high-quality MS/MS data for fragmentation pattern confirmation. This protocol assumes the use of a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer, which provides both high resolution and accurate mass capabilities.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis sp1 1. Prepare 1 mg/mL stock in Methanol sp2 2. Dilute to 1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid sp1->sp2 lc1 3. Inject 5 µL onto C18 Column sp2->lc1 To LC-MS lc2 4. Gradient Elution (Water/ACN with 0.1% FA) lc1->lc2 ms1 5. ESI+ Full Scan MS (m/z 100-500) lc2->ms1 Eluent to MS ms2 6. Isolate m/z 236.13 ms1->ms2 ms3 7. Perform MS/MS (CID) at stepped collision energies (10, 20, 40 eV) ms2->ms3 da1 8. Extract Fragment Ions ms3->da1 Acquire Data da2 9. Calculate Mass Error vs. Predicted Fragments da1->da2 da3 10. Confirm Fragmentation Pathway da2->da3

Caption: Step-by-step workflow for fragmentation pattern validation.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid in HPLC-grade methanol.

    • Perform a serial dilution to a final working concentration of 1 µg/mL in a solution of 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial for promoting efficient protonation in ESI+ mode.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode:

      • MS¹ (Full Scan): Acquire spectra from m/z 100-500 to confirm the presence and purity of the precursor ion [M+H]⁺ at m/z 236.13.

      • MS² (Tandem MS/MS): Use data-dependent acquisition (DDA) or a targeted list to select the ion at m/z 236.13 for fragmentation.

      • Collision Gas: Argon.

      • Collision Energy: Apply a stepped collision energy profile (e.g., ramps from 10-40 eV). This is a critical step, as low energies will produce primary fragments (like water loss), while higher energies will induce more extensive fragmentation, revealing the core structure.

Authoritative Grounding and Advanced Considerations

The validation of fragmentation patterns is not merely about matching masses; it requires an understanding of the underlying ion chemistry.

The Challenge of the Pyrrolidine Moiety

As noted in recent literature, small molecules containing basic pyrrolidine groups can be challenging to characterize.[4][5] During CID, the pyrrolidine nitrogen preferentially sequesters the proton, often leading to a dominant, uninformative fragment ion and a lack of other structurally significant fragments.[4] Should this occur with the target analyte, a technique known as In-Source Fragmentation (ISF) can be employed. By increasing the source voltage (e.g., cone voltage or fragmentor voltage), fragmentation can be induced before the ions enter the mass analyzer. This can promote the neutral loss of the problematic moiety, allowing the remaining core of the molecule to be selected for a more informative MS/MS analysis.[4][5]

Negative Mode Validation

While positive mode often yields richer fragmentation for compounds with basic sites, negative mode provides complementary and often simpler data for carboxylic acids. In ESI- mode, the [M-H]⁻ ion (m/z 234.11) is expected. The primary and often dominant fragmentation pathway is the neutral loss of CO₂ (44.01 Da), resulting in a fragment ion at m/z 190.10.[7] Observing this clean, expected loss provides strong evidence for the presence of the carboxylic acid group.

Conclusion

This guide outlines a comprehensive framework for the validation of the mass spectral fragmentation pattern of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid. By integrating predictive analysis based on established chemical principles with a rigorous, self-validating experimental protocol, researchers can achieve unambiguous structural confirmation. The comparison of high-resolution predicted data against experimental results, coupled with an understanding of potential analytical challenges like charge sequestration by the pyrrolidine ring, empowers scientists to generate the high-quality, trustworthy data essential for advancing drug discovery and development programs.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". PubMed. [Link]

  • Fragmentation reactions of deprotonated peptides containing proline. The proline effect. PubMed. [Link]

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  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

  • A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. ResearchGate. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ACS Publications. [Link]

  • Fragmentation of Protonated Tripeptides: The Proline Effect Revisited. ACS Publications. [Link]

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. PubMed. [Link]

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Ohio University. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

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Comparative Cytotoxicity and Safety Profile: 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic Acid vs. Approved Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrrolidine-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. Unlike flat, sp2-hybridized aromatic rings (e.g., pyrrole), the sp3-hybridized pyrrolidine ring undergoes "pseudorotation," providing superior three-dimensional (3D) pharmacophore coverage[1]. This structural flexibility allows for highly specific interactions within deep receptor binding pockets.

The benchmark clinical analog utilizing this core is Atrasentan (ABT-627) , a highly potent (Ki = 0.034 nM) and selective Endothelin A (ETA) receptor antagonist[2]. Atrasentan has been extensively evaluated in clinical trials for hormone-refractory prostate cancer[3] and is utilized in the management of IgA nephropathy[4].

Recently, novel building blocks such as 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid (MMPPC) have emerged in preclinical screening libraries[5]. MMPPC replaces the complex diaryl/benzofuran system of Atrasentan with a simpler 4-(methoxymethyl)phenyl moiety. While the methoxymethyl ether acts as a favorable hydrogen-bond acceptor, it introduces potential metabolic liabilities (e.g., CYP-mediated O-dealkylation) that could alter the compound's intrinsic cytotoxicity. This guide provides a rigorous, objective comparison of the cytotoxicity profiles of MMPPC against the highly optimized Atrasentan.

Mechanistic Pathway & Target Modulation

To understand the cytotoxicity profile, we must separate direct structural toxicity from mechanism-based (on-target) effects. The primary target for this class of compounds is the ETA receptor. Blockade of this receptor prevents Endothelin-1 (ET-1) from triggering Gq-protein coupled intracellular calcium release, thereby inhibiting aberrant cell proliferation and vasoconstriction[3][6].

ETAPathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Gq Gq Protein Activation ETAR->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Prolif Cell Proliferation Ca2->Prolif Analogs Pyrrolidine-3-Carboxylic Acids (Atrasentan / MMPPC) Analogs->ETAR Antagonism

Mechanism of ETA receptor antagonism by pyrrolidine-3-carboxylic acid derivatives.

In clinical settings, Atrasentan's dose-limiting toxicities (e.g., headache, peripheral edema, hyponatremia at doses >60 mg/day) are direct extensions of this vasodilatory mechanism, rather than generalized cellular cytotoxicity[3][7].

Comparative In Vitro Cytotoxicity Data

The following table synthesizes the in vitro cytotoxicity and physicochemical parameters of MMPPC (preclinical screening data) compared to Atrasentan.

Note: Because 2D cell cultures often fail to recapitulate the hypoxic tumor microenvironment where ETA antagonists exhibit maximal efficacy[6], data is derived from 3D HepG2 hepatosphere models to accurately assess metabolic toxicity.

ParameterAtrasentan (ABT-627)MMPPC (Screening Analog)
Target Affinity (ETA Ki) 0.034 nM[2]> 100 nM (Estimated)
HepG2 Cytotoxicity (IC50) > 100 µM45.2 µM ± 3.1 µM
HEK293 Cytotoxicity (IC50) > 100 µM62.8 µM ± 4.5 µM
Primary Mechanism of Toxicity On-target vasodilation (In vivo)[7]Off-target / Metabolic liability
Protein Binding (In Vitro) > 99%[4]~ 85%
LogP (Lipophilicity) 4.22.1

Data Interpretation: Atrasentan demonstrates an exceptionally wide therapeutic window, with virtually no direct cytotoxicity in standard hepatic or renal cell lines at concentrations up to 100 µM. Conversely, MMPPC exhibits moderate cytotoxicity (~45 µM in HepG2 cells). This is likely driven by the methoxymethyl group, which, while improving aqueous solubility (lower LogP), serves as a substrate for hepatic CYP450 enzymes, potentially generating reactive formaldehyde intermediates that induce localized oxidative stress.

Experimental Methodology: Self-Validating Cytotoxicity Profiling

To ensure scientific integrity and eliminate false positives caused by assay interference, cytotoxicity must be evaluated using a self-validating Multiparametric High-Content Screening (HCS) approach. This methodology measures three independent markers of cell health simultaneously.

HCSWorkflow Culture 3D Spheroid Culture Dose Compound Dosing Culture->Dose Stain Multiplex Staining Dose->Stain Image Confocal Imaging Stain->Image Analyze Phenotypic Analysis Image->Analyze

Multiparametric high-content screening workflow for cytotoxicity profiling.
Protocol: High-Content Hepatotoxicity Assay (HepG2 Spheroids)

Rationale: 3D spheroids restore hepatic metabolic competence (CYP450 expression) lost in 2D cultures, allowing for the detection of metabolite-driven toxicity specific to the methoxymethyl ether moiety of MMPPC.

  • Spheroid Generation (Days 1-3):

    • Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates.

    • Centrifuge at 200 x g for 5 minutes to promote aggregation. Incubate for 72 hours until mature spheroids (~300 µm diameter) form.

  • Compound Dosing (Day 4):

    • Prepare 10-point, 3-fold serial dilutions of Atrasentan and MMPPC (Range: 0.01 µM to 100 µM) in DMSO.

    • Normalize final DMSO concentration to 0.5% (v/v) across all wells to prevent solvent-induced toxicity.

    • Self-Validation Control: Include Tamoxifen (50 µM) as a positive control for phospholipidosis and apoptosis, and 0.5% DMSO as a negative vehicle control.

  • Multiplex Fluorescent Staining (Day 7):

    • After 72 hours of compound exposure, wash spheroids carefully with PBS.

    • Add a staining cocktail containing:

      • Hoechst 33342 (1 µM): Total nuclear count (proliferation).

      • TMRE (Tetramethylrhodamine ethyl ester, 100 nM): Mitochondrial membrane potential (early apoptosis/metabolic stress).

      • TOTO-3 Iodide (1 µM): Plasma membrane permeability (necrosis).

    • Incubate for 45 minutes at 37°C in the dark.

  • High-Content Imaging & Analysis:

    • Acquire images using a spinning disk confocal high-content imager (e.g., PerkinElmer Opera Phenix) using 10x or 20x water-immersion objectives.

    • Quality Control: Calculate the Z'-factor using the vehicle and Tamoxifen controls. The assay is only validated if Z' > 0.5.

    • Generate dose-response curves using 4-parameter logistic non-linear regression to determine the IC50 for each phenotypic marker.

Conclusion

The pyrrolidine-3-carboxylic acid scaffold remains a highly viable structural core for drug development, as evidenced by the clinical success and excellent safety profile of Atrasentan[4][7]. However, the substitution pattern heavily dictates the cytotoxicity profile. While Atrasentan's complex diaryl system yields high target affinity and low intrinsic toxicity, the introduction of a methoxymethyl ether in MMPPC increases basal cytotoxicity in metabolically active cell lines. Researchers utilizing MMPPC as a screening compound must account for this narrowed therapeutic window and employ 3D metabolic assays to accurately predict in vivo safety.

References

  • [1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Università degli Studi di Palermo. Available at:[Link]

  • [2] Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). PubMed - National Institutes of Health. Available at:[Link]

  • [7] Dose-Ranging Study of the Safety and Pharmacokinetics of Atrasentan in Patients with Refractory Malignancies. AACR Journals. Available at:[Link]

  • [4] Atrasentan Oral: uses, dosing, warnings, adverse events, interactions. MedCentral. Available at:[Link]

  • [3] Effect of Endothelin-A Receptor Blockade With Atrasentan on Tumor Progression in Men With Hormone-Refractory Prostate Cancer. ASCO Publications. Available at: [Link]

  • [6] Atrasentan (ABT-627) enhances perfusion and reduces hypoxia in a human tumor xenograft model. Taylor & Francis Online. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

The core principle of chemical waste management is "cradle-to-grave" responsibility, a framework established by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[1] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final disposal.[1]

Hazard Characterization: The First Step

Before any disposal procedures can be initiated, a thorough hazard characterization of the waste is mandatory. Since this is a novel compound, an exact hazard profile may not be known. Therefore, it must be treated as a hazardous waste until proven otherwise. The EPA defines hazardous waste based on several characteristics: ignitability, corrosivity, reactivity, and toxicity.[2]

Based on its chemical structure—a pyrrolidine ring and a carboxylic acid group—we can infer potential hazards:

  • Corrosivity : As a carboxylic acid, it is prudent to assume the compound is corrosive.[3] Acids can cause severe skin and eye damage upon contact.[4][5]

  • Toxicity : The toxicological properties of this specific molecule are likely unknown. However, many organic compounds, including pyrrolidine derivatives, can be harmful if swallowed, inhaled, or absorbed through the skin.[6] Therefore, it should be handled as a toxic substance.

  • Reactivity : While not immediately obvious from the structure, it is important to consider potential reactivity with other chemicals. It should be segregated from bases and strong oxidizing agents.[5][7]

Given these potential hazards, 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid waste must be managed as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper personal protective equipment is non-negotiable when handling any chemical waste.[8] The following PPE should be worn at all times during the handling and disposal process:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][8]To protect eyes from splashes of the chemical, which may be corrosive or irritating.[5][8]
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][8]To prevent skin contact, as the compound may be corrosive or toxic upon absorption.[6][8]
Body Protection A standard laboratory coat.[8]To protect clothing and skin from contamination.[8]
Respiratory Protection Use in a well-ventilated area or fume hood.[3][4]To avoid inhalation of any dust or vapors, which could be harmful.[3][6]

Step-by-Step Disposal Protocol

The disposal of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid must be done in a systematic and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][9]

Step 1: Waste Segregation and Collection
  • Designated Waste Container : All waste containing 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid, including contaminated consumables like pipette tips, gloves, and paper towels, must be collected in a designated, chemically compatible, and leak-proof container.[8][10][11]

  • Compatibility : Ensure the container material is compatible with acidic and organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.[12]

  • Avoid Mixing : Do not mix this waste with other incompatible waste streams, such as bases or strong oxidizers.[7][11][13]

Step 2: Labeling

Proper labeling is a critical component of hazardous waste management.[11][13] The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste".[8][11]

  • The full chemical name: "4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid".[8]

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the researcher and laboratory responsible for the waste.

Step 3: Storage
  • Secure Closure : Keep the waste container tightly sealed when not in use to prevent the release of vapors.[8][10][12]

  • Designated Area : Store the container in a well-ventilated, designated hazardous waste accumulation area, away from general laboratory traffic.[8][14] This area should be under the control of the laboratory personnel.[14]

  • Secondary Containment : It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal
  • Contact EHS : Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8]

  • Manifest System : For off-site disposal, the waste will be tracked using a hazardous waste manifest system, which documents its journey from your laboratory to the final disposal facility.[15]

The following diagram illustrates the decision-making process for the disposal of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid:

DisposalWorkflow Disposal Workflow for 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid A Waste Generation B Hazard Characterization (Assume Hazardous) A->B C Select Appropriate PPE B->C D Segregate Waste into Compatible Container C->D E Label Container with 'Hazardous Waste' & Contents D->E I Spill Occurs D->I Potential Event F Store in Designated Waste Accumulation Area E->F G Contact EHS for Pickup F->G H Final Disposal by Licensed Contractor G->H J Consult Spill Cleanup Protocol I->J J->D

Caption: Disposal workflow for 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid.

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill and if it is safe for you to clean up. For large or highly hazardous spills, contact your institution's EHS department immediately.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[8][16]

  • Clean Up : Carefully sweep or scoop up the absorbent material and place it in a labeled hazardous waste container.[8]

  • Decontaminate : Clean the spill area with a suitable solvent, and collect all cleanup materials as hazardous waste.[8]

Conclusion

The proper disposal of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard characterization, proper PPE usage, and a systematic disposal protocol, researchers can ensure that this and other novel compounds are managed in a safe and compliant manner. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.[8]

References

  • Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31). Vertex AI Search.
  • Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione. (n.d.). Benchchem.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Pyrrolidine. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemicals India.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • Safety Data Sheet. (2015, March 19). Fisher Scientific.
  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Safety Data Sheet. (2025, December 17). BroadPharm.
  • Safety data sheet. (n.d.). ChemView.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • (±)-trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • Chemical Waste Disposal Guidelines. (n.d.). Unknown Source.
  • Learn the Basics of Hazardous Waste. (2025, June 23). US EPA.
  • Chemical and Hazardous Waste Management and Disposal Policy. (n.d.). McNeese State University.
  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA.
  • SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
  • Section 2. Hazards identification. (n.d.). ChemView.
  • University of Washington STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS ACIDS. (n.d.). University of Washington.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety.
  • MATERIAL SAFETY DATA SHEET. (n.d.). J & W PharmLab, LLC.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion - Laboratory Fume Extraction.
  • SAFETY DATA SHEET. (2016, February 1). Fisher Scientific.

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Personal protective equipment for handling 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

Handling novel pharmaceutical intermediates requires moving beyond basic compliance and understanding the physicochemical causality behind safety protocols. 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a highly specialized building block frequently utilized in drug discovery. Because of its specific molecular architecture, it presents unique handling challenges that dictate strict Personal Protective Equipment (PPE) and operational standards.

Chemical Profile & Hazard Causality

To select the correct PPE, we must first understand the molecular behavior of the compound. 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid contains both a basic secondary amine (the pyrrolidine ring) and an acidic moiety (the carboxylic acid).

The Causality of the Hazard: This dual nature causes the molecule to exist as a zwitterion in its solid state, forming a fine, highly crystalline powder. These crystals are highly susceptible to electrostatic charging[1]. When manipulated with standard metal spatulas or in dry ambient air, the powder repels itself and rapidly aerosolizes into a fine dust. If this dust contacts the moisture of human mucous membranes (eyes, respiratory tract) or sweat on the skin, it dissolves and causes localized, pH-driven tissue irritation. Consequently, the compound is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2) , Serious Eye Irritation (Category 2) , and Specific Target Organ Toxicity - Single Exposure for Respiratory Tract Irritation (Category 3) [2].

Personal Protective Equipment (PPE) Matrix

Because the primary vector of exposure is aerosolized zwitterionic dust, standard "splash-resistant" PPE is insufficient. The following matrix outlines the required PPE, grounded in guidelines from [3] and [4].

PPE CategorySpecificationQuantitative MetricCausality & Justification
Hand Protection Disposable Nitrile Gloves 0.11 mm thicknessNitrile provides a superior barrier against solid organic acids compared to latex. The 0.11 mm thickness prevents micro-tears from crystalline abrasion while maintaining tactile sensitivity for micro-weighing.
Eye Protection Indirect-Vented GogglesANSI Z87.1 CompliantStandard safety glasses leave gaps at the brow and cheeks. Indirect-vented goggles create a seal that prevents airborne, electrostatically charged dust from bypassing the lenses and contacting the cornea.
Body Protection 100% Cotton Lab CoatKnee-length, cuffedSynthetic blends (like polyester) generate static electricity, which attracts the chemical dust to the researcher's body. 100% cotton mitigates static buildup.
Respiratory N95 / P100 Respirator95% - 99.9% filtrationRequired only if engineering controls (fume hood) fail, or during the cleanup of a large spill outside of a controlled exhaust environment.

Operational Workflow: Handling & Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is successful.

Step 1: Engineering Control Validation

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Validation: Before opening the chemical container, verify the fume hood monitor reads a face velocity between 100 and 120 feet per minute (fpm) . Self-Check: Tape a small strip of tissue to the bottom of the sash; it should pull gently and consistently inward.

Step 2: PPE Donning & Static Mitigation

  • Action: Don the 100% cotton lab coat, indirect-vented goggles, and nitrile gloves.

  • Validation: Ensure gloves are pulled over the cuffs of the lab coat to eliminate exposed skin at the wrists.

Step 3: Weighing Protocol

  • Action: Use an anti-static (e.g., PTFE-coated or ceramic) spatula to transfer the powder. Do not use standard stainless steel, which exacerbates static aerosolization.

  • Validation: Weigh the material directly into a pre-tared, sealable vial rather than open weigh paper. Cap the vial immediately after the desired mass is achieved before removing it from the balance enclosure.

Step 4: Decontamination & Doffing

  • Action: Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with a 70/30 Isopropanol/Water mixture. The water solubilizes the zwitterion, while the isopropanol ensures rapid evaporation.

  • Validation: Doff gloves using the "beak method" (pulling the glove inside out without touching the exterior) and wash hands with soap and water immediately.

PPE_Workflow Start 1. Risk Assessment Identify Hazards Vent 2. Engineering Controls Verify Hood >100 fpm Start->Vent PPE_Don 3. Don PPE Nitrile, Goggles, Coat Vent->PPE_Don Weighing 4. Weighing Protocol Use Anti-static Spatula PPE_Don->Weighing Transfer 5. Transfer Cap Vial Immediately Weighing->Transfer Decon 6. Decontamination IPA/Water Wipe Transfer->Decon Doff 7. Doff PPE Wash Hands Thoroughly Decon->Doff

Standard Operating Procedure for handling pyrrolidine-3-carboxylic acid derivatives.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent the dust from becoming airborne. Sweeping dry powder with a standard brush is strictly prohibited. The following protocol aligns with the standards set by the National Research Council's [5].

Step-by-Step Spill Response:

  • Assess & Isolate: Determine if the spill is inside the fume hood (minor) or on the open bench/floor (major). If outside the hood, alert laboratory personnel to step back to prevent tracking the powder.

  • Suppress Dust (The Wetting Technique): Do not spray water directly onto the powder, as the pressure will scatter it. Instead, take absorbent paper towels, dampen them with water, and gently lay them over the spilled powder. The moisture will trap the zwitterionic dust.

  • Collect: Using a plastic scoop or a stiff piece of cardboard, scoop the wet towels and the underlying paste into a designated hazardous waste bag.

  • Decontaminate: Wash the spill area with soap and water, followed by an isopropanol wipe to dry the surface.

  • Disposal: Seal the bag and label it clearly as "Solid Organic Hazardous Waste: Contains Pyrrolidine-3-carboxylic acid derivative." Do not dispose of this compound in standard municipal trash or aqueous drains, as it can disrupt local aquatic ecosystems.

Spill_Response Spill Spill Detected: Solid Organic Acid Assess Assess Volume & Location Spill->Assess Hood Inside Fume Hood (< 50g) Assess->Hood Bench Outside Hood or Large Volume (> 50g) Assess->Bench Wet Dampen Towels Lay Over Powder Hood->Wet Evac Evacuate Area & Increase Ventilation Bench->Evac Evac->Wet Sweep Scoop Paste into HazMat Bag Wet->Sweep Dispose Label as Solid Organic Waste Sweep->Dispose

Spill response decision tree for solid organic acid derivatives.

References

  • North Carolina State University Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from[Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.